furan-2-sulfonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
furan-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSYMZKKVJYKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003032 | |
| Record name | Furan-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501003032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82971-11-7 | |
| Record name | 2-Furansulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82971-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-2-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan-2-sulfonic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.776 | |
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Foundational & Exploratory
Furan-2-Sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, structure, and potential applications of furan-2-sulfonic acid, a versatile heterocyclic compound with significant promise in medicinal chemistry and materials science.
This compound is a significant heterocyclic organic compound that has garnered increasing interest in the fields of chemical synthesis and drug discovery. Its unique structure, combining the aromaticity of a furan (B31954) ring with the strong acidity of a sulfonic acid group, imparts a distinct reactivity profile that makes it a valuable building block for a wide array of more complex molecules. This technical guide provides a thorough examination of its chemical properties, structural characteristics, synthesis, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound's properties are largely dictated by the interplay between the electron-rich furan ring and the powerfully electron-withdrawing sulfonic acid moiety. This substitution enhances the compound's solubility in aqueous solutions while also modulating the reactivity of the furan ring.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others, such as the pKa, are based on estimations from computational models.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₄S | [1][2] |
| Molecular Weight | 148.14 g/mol | [1][2] |
| CAS Number | 82971-11-7 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Canonical SMILES | C1=COC(=C1)S(=O)(=O)O | [1][2] |
| InChI Key | OKSYMZKKVJYKKJ-UHFFFAOYSA-N | [1][2] |
| Density | 1.559 g/cm³ | |
| Refractive Index | 1.535 | |
| pKa (estimated) | ~1.2 | [1] |
| Solubility | Enhanced solubility in aqueous environments | [1] |
Chemical Structure and Reactivity
The structure of this compound is characterized by a five-membered furan ring with a sulfonic acid group attached at the 2-position. The sulfonic acid group acts as a strong electron-withdrawing substituent, which reduces the electron density of the furan ring. This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted furan.[1] However, this electron-withdrawing effect also serves to stabilize the furan ring against acid-induced polymerization, a common issue with furan and its more electron-rich derivatives.[1] Despite this deactivation, the furan ring in this compound can still participate in electrophilic aromatic substitution reactions.[1]
Synthesis of this compound
The primary method for the synthesis of this compound is through the direct sulfonation of furan. Due to the high reactivity of the furan ring in the presence of strong acids, which can lead to polymerization, milder sulfonating agents are typically employed.[1] A widely adopted and effective method involves the use of a sulfur trioxide-pyridine (SO₃·py) complex.[1]
Experimental Protocol: Sulfonation of Furan
Objective: To synthesize this compound via electrophilic aromatic substitution using a sulfur trioxide-pyridine complex.
Materials:
-
Furan
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
1,2-Dichloroethane (B1671644) (anhydrous)
-
Pyridine (anhydrous)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
-
Standard glassware for synthesis and workup
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the sulfur trioxide-pyridine complex in anhydrous 1,2-dichloroethane.
-
To this solution, add a solution of freshly distilled furan in anhydrous 1,2-dichloroethane dropwise at a controlled temperature. The reaction is typically conducted at elevated temperatures, around 100°C, to favor the formation of the monosulfonated product.[1]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The product can be isolated and purified. The separation of monosulfonated and polysulfonated products can be achieved based on the differential solubility of their barium salts in ethanol.[1]
Spectroscopic Characterization
While specific, detailed experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the known data of furan and the influence of the sulfonic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-withdrawing nature of the sulfonic acid group is expected to have a significant deshielding effect on the protons and carbons of the furan ring, leading to downfield shifts in both ¹H and ¹³C NMR spectra, particularly for the nuclei closer to the substituent.
General ¹H and ¹³C NMR Protocol for Furan Derivatives:
-
Sample Preparation: Dissolve 5-25 mg of the furan derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Referencing: Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group, including S=O stretching vibrations (typically in the 1350–1200 cm⁻¹ region) and S-O stretching vibrations (around 1050 cm⁻¹).
General IR Spectroscopy Protocol (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Obtain a background spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Place the KBr pellet in the sample holder and record the spectrum, typically in the 4000-400 cm⁻¹ range.
Applications in Drug Development
The furan ring is considered a "privileged structure" in medicinal chemistry, and this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents.[1] The sulfonic acid group can be readily converted into other functional groups, such as sulfonamides, which are a well-established class of compounds with a broad spectrum of biological activities.[1] Derivatives of this compound have been investigated for potential applications in treating neurodegenerative and inflammatory conditions.[1]
While specific signaling pathways for this compound have not been elucidated in the available literature, its derivatives, particularly sulfonamides, are known to act as inhibitors of various enzymes. A prominent example is their role as carbonic anhydrase inhibitors. The general mechanism involves the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme.
Conclusion
This compound is a versatile and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique chemical properties, stemming from the combination of a furan ring and a sulfonic acid group, make it a valuable tool for the development of novel compounds with a wide range of potential therapeutic applications. Further research into its biological activities and the elucidation of its specific molecular targets and signaling pathways will undoubtedly unlock new opportunities for its use in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of Furan-2-Sulfonic Acid from Furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of furan-2-sulfonic acid from furan (B31954), with a focus on the core methodologies, experimental protocols, and data analysis relevant to chemical research and development. This compound serves as a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines the prevalent synthetic routes, details purification strategies, and presents characterization data to support laboratory applications.
Introduction
Furan, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution reactions. However, its high reactivity also makes it prone to polymerization and ring-opening under harsh acidic conditions. Therefore, the synthesis of this compound requires carefully controlled conditions and the use of mild sulfonating agents. The primary and most widely adopted method is the direct sulfonation of furan using a sulfur trioxide-pyridine complex. Alternative, though less common, approaches include the oxidation of furan-2-thiol (B88526) and the nucleophilic substitution of a 2-halofuran with a sulfite (B76179) salt. A significant challenge in the direct sulfonation of furan is the potential for over-reaction to form the thermodynamically stable furan-2,5-disulfonic acid. Consequently, reaction conditions must be optimized to favor the formation of the monosulfonated product, and efficient purification methods are essential.
Synthetic Methodologies
The synthesis of this compound from furan can be achieved through several pathways. The most common and well-documented method is the direct electrophilic sulfonation.
Direct Sulfonation of Furan
The direct sulfonation of furan is an electrophilic aromatic substitution reaction. Due to the acid-sensitivity of the furan ring, strong sulfonating agents like fuming sulfuric acid are generally avoided as they lead to extensive polymerization and decomposition. The use of milder sulfonating agents is crucial for a successful synthesis.
The most effective and widely cited method for the synthesis of this compound is the reaction of furan with a sulfur trioxide-pyridine (SO₃·py) complex.[1] This complex moderates the reactivity of sulfur trioxide, enabling a more controlled sulfonation and minimizing the formation of polymeric byproducts.[1][2] The reaction is typically carried out in an inert solvent, such as 1,2-dichloroethane (B1671644), at elevated temperatures.[2]
The primary substitution occurs at the more reactive 2-position of the furan ring. However, a common side reaction is the formation of the disubstituted furan-2,5-disulfonic acid.[1] The ratio of the mono- to di-substituted product is influenced by reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents.
Reaction Scheme:
Alternative Synthetic Routes
While direct sulfonation is the predominant method, other synthetic strategies have been explored, though they are less commonly employed.
An alternative pathway involves the oxidation of a sulfur-containing furan derivative, such as furan-2-thiol (also known as furfuryl mercaptan).[2] Strong oxidizing agents can convert the thiol group to a sulfonic acid. This method avoids the use of highly reactive sulfonating agents but requires the synthesis and handling of the thiol precursor.
Reaction Scheme:
Another approach is the nucleophilic substitution of a halogenated furan, such as 2-chlorofuran (B3031412) or 2-bromofuran, with an inorganic sulfite salt like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[2] This reaction proceeds via a nucleophilic aromatic substitution mechanism to yield the sodium salt of this compound, which can then be acidified to produce the free sulfonic acid. This route circumvents the use of corrosive sulfonating agents.[2]
Reaction Scheme:
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and purification of this compound.
Synthesis of this compound via Direct Sulfonation
This protocol details the sulfonation of furan using the sulfur trioxide-pyridine complex.
Materials and Reagents:
-
Furan (freshly distilled)
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
1,2-Dichloroethane (anhydrous)
-
Barium carbonate (BaCO₃) or Barium hydroxide (B78521) (Ba(OH)₂)
-
Ethanol (95%)
-
Sulfuric acid (dilute)
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the sulfur trioxide-pyridine complex to anhydrous 1,2-dichloroethane under an inert atmosphere.
-
Addition of Furan: Dissolve freshly distilled furan in anhydrous 1,2-dichloroethane and add it to the dropping funnel. Add the furan solution dropwise to the stirred suspension of the SO₃·py complex at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-100°C) and maintain for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, if applicable, by converting an aliquot to a derivatized form).
-
Quenching and Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by the addition of water. The solvent is then removed under reduced pressure.
-
Formation of Barium Salts: The aqueous solution containing the sulfonic acids is treated with an excess of barium carbonate or barium hydroxide to precipitate the barium salts of this compound and furan-2,5-disulfonic acid. The mixture is heated to ensure complete reaction and then filtered to remove the excess barium salt.
-
Purification by Fractional Crystallization: The filtrate containing the soluble barium salts is concentrated. The separation of the mono- and di-sulfonates is achieved based on the differential solubility of their barium salts in ethanol. The barium salt of this compound is soluble in 95% ethanol, while the barium salt of furan-2,5-disulfonic acid is insoluble. The insoluble barium furan-2,5-disulfonate is removed by filtration.
-
Isolation of this compound: The ethanolic solution of barium furan-2-sulfonate is treated with a stoichiometric amount of dilute sulfuric acid to precipitate barium sulfate (B86663). The barium sulfate is removed by filtration, and the filtrate containing the free this compound is carefully concentrated under reduced pressure to yield the final product.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₄O₄S |
| Molecular Weight | 148.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 82971-11-7 |
Spectroscopic Data (Expected)
Table 1: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3150 - 3100 | C-H Stretch | Furan Ring | Medium-Weak |
| 3000 - 2500 | O-H Stretch | Sulfonic Acid (-SO₃H) | Strong, Broad |
| 1600 - 1450 | C=C Stretch | Furan Ring | Medium |
| 1350 - 1342 | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) | Strong |
| 1250 - 1020 | C-O-C Stretch | Furan Ring | Strong |
| 1165 - 1150 | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) | Strong |
| 1055 - 1000 | S-O Stretch | Sulfonic Acid (-SO₃H) | Strong |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | ~ 7.2 | dd |
| H4 | ~ 6.6 | dd |
| H5 | ~ 7.8 | dd |
| SO₃H | Variable (broad singlet) | s |
Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~ 145 |
| C3 | ~ 115 |
| C4 | ~ 112 |
| C5 | ~ 148 |
Note: Predicted chemical shifts are relative to TMS and can vary based on solvent.
Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental process for the synthesis of this compound.
Caption: Reaction pathway for the sulfonation of furan.
Caption: Experimental workflow for synthesis and purification.
Conclusion
The synthesis of this compound from furan is most effectively achieved through direct sulfonation using a sulfur trioxide-pyridine complex in an inert solvent. This method provides a controlled route to the desired product, although careful management of reaction conditions is necessary to minimize the formation of the disulfonated byproduct. The purification strategy involving the differential solubility of the barium salts of the mono- and di-sulfonic acids is a critical step in obtaining pure this compound. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, facilitating its broader use in drug discovery and materials science.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan-2-Sulfonic Acid
Abstract
This compound is a heterocyclic compound of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by the interplay between the electron-rich furan (B31954) ring and the strongly electron-withdrawing sulfonic acid group. This technical guide provides a comprehensive overview of the principles governing electrophilic substitution reactions on this compound. It details the electronic effects of the sulfonyl group, predicts regioselectivity for key reactions, and presents detailed experimental protocols adapted from related furan chemistries. Quantitative data from analogous systems are provided to inform synthetic strategies, and reaction mechanisms are illustrated to provide a clear understanding of the underlying chemical principles.
Introduction: The Structure and Reactivity of this compound
Furan is an aromatic five-membered heterocycle that is significantly more reactive towards electrophiles than benzene.[2] This heightened reactivity stems from the electron-donating nature of the oxygen heteroatom, which increases the electron density of the aromatic π-system.[2] Electrophilic attack on unsubstituted furan preferentially occurs at the 2-position (α-position).[2][3]
The introduction of a sulfonic acid (-SO₃H) group at the 2-position fundamentally alters the ring's reactivity. The -SO₃H group is a powerful electron-withdrawing substituent, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.[1] This deactivation makes the ring less susceptible to the polymerization and ring-opening reactions that often plague furan chemistry under acidic conditions.[1][2][4]
The primary focus of this guide is to delineate how this deactivating group directs subsequent electrophilic substitutions on the furan ring.
The Directing Effect of the 2-Sulfonic Acid Group
In electrophilic aromatic substitution, existing substituents on the ring dictate the position of the incoming electrophile. Electron-withdrawing groups are deactivating and, in the case of benzene, typically meta-directing. For substituted furans, the situation is analogous. A deactivating group at the C2 position, such as a sulfonic acid or carboxylic acid group, directs the incoming electrophile to the C4 or C5 position.[2][5] The substitution occurs preferentially at the C5 position, which is the most activated site on the deactivated ring.[5]
Caption: Logical flow of electrophilic attack on this compound.
Key Electrophilic Substitution Reactions
While specific literature on the electrophilic substitution of this compound is sparse, we can infer the expected outcomes and required conditions based on the known chemistry of other 2-substituted, electron-deficient furans, such as 2-furancarboxylic acid.[5][6] Mild reaction conditions are paramount to prevent degradation.[7]
Halogenation
Halogenation is expected to occur at the C5 position. Given the acid sensitivity of the furan ring, methods that avoid strong Lewis acids are preferred.
-
Bromination: Direct bromination with molecular bromine can be achieved, often in a solvent like carbon tetrachloride.[6]
-
Chlorination & Iodination: Other methods may involve reagents like N-chlorosuccinimide (NCS) or potassium iodide with an oxidizing agent.[6][8]
Table 1: Summary of Halogenation Reactions on 2-Furancarboxylic Acid (Analogous System)
| Reaction | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Bromination | Bromine (Br₂) | Carbon Tetrachloride | 45-50 | 5-Bromo-2-furancarboxylic acid | - | [6] |
| Iodination | KI, H₂O₂, H₂SO₄ | Aqueous | 70 | 5-Iodo-2-furancarboxylic acid | - | [6] |
Nitration
Direct nitration of furan derivatives often requires mild nitrating agents to prevent oxidative decomposition. A mixture of nitric acid and acetic anhydride (B1165640) (forming acetyl nitrate (B79036) in situ) is a common reagent.[7][9][10] For deactivated systems, slightly stronger conditions might be necessary, but fuming sulfuric acid should be avoided.
Friedel-Crafts Acylation & Alkylation
Friedel-Crafts reactions on the furan nucleus are notoriously difficult.
-
Acylation: Classical Friedel-Crafts conditions with strong Lewis acids like AlCl₃ cause polymerization.[2][11] Milder catalysts such as tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), or phosphoric acid are required.[2][7][11] Given the strong deactivation by the sulfonic acid group, acylation of this compound is expected to be very challenging.
-
Alkylation: Friedel-Crafts alkylation is generally not successful for furan due to its high acid sensitivity.[7]
Experimental Protocols
The following protocols are hypothetical methodologies for the electrophilic substitution of this compound, adapted from established procedures for analogous compounds like 2-furancarboxylic acid.[6] Researchers should perform small-scale test reactions to optimize conditions.
Protocol 1: Synthesis of 5-Bromo-furan-2-sulfonic acid (Hypothetical)
-
Reaction Setup: In a 100-mL, three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve this compound (10 mmol) in a suitable inert solvent such as carbon tetrachloride or glacial acetic acid (40 mL).
-
Reagent Addition: Slowly add a solution of bromine (11 mmol) in the same solvent (10 mL) via the dropping funnel over 30 minutes.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, starting at room temperature and gently warming to 40-50 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from boiling water or another suitable solvent system to yield the final product.
Caption: A hypothetical workflow for the bromination of this compound.
Reaction Mechanisms
The mechanism for electrophilic substitution on this compound follows the classical pathway of electrophilic aromatic substitution: attack by the π-system on the electrophile, formation of a resonance-stabilized cationic intermediate (sigma complex), and subsequent deprotonation to restore aromaticity.[12] Attack at the C5 position yields a more stable sigma complex than attack at other positions due to the ability to delocalize the positive charge across the ring and onto the oxygen atom without placing it adjacent to the electron-withdrawing sulfonyl group.
Caption: General mechanism for electrophilic substitution on this compound.
Conclusion
This compound represents a deactivated yet synthetically valuable furan derivative. The powerful electron-withdrawing nature of the 2-sulfonyl group significantly tempers the furan ring's reactivity, making it more stable under acidic conditions while directing incoming electrophiles primarily to the C5 position. While direct experimental data remains limited, a thorough understanding of the principles of electrophilic substitution in related furan systems allows for the rational design of synthetic routes. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to utilize this compound as a scaffold in the development of novel chemical entities. Further experimental investigation is necessary to fully map the synthetic landscape of this versatile building block.
References
- 1. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. halogenation of furan [quimicaorganica.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Furan nitration [quimicaorganica.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Furan-2-Sulfonic Acid: A Comprehensive Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of furan-2-sulfonic acid, a versatile heterocyclic compound of significant interest in chemical research and drug development. This document details its identification, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Core Identification and Chemical Properties
This compound is an organic compound featuring a furan (B31954) ring substituted at the 2-position with a sulfonic acid group. The presence of the electron-withdrawing sulfonic acid group significantly influences the chemical reactivity and stability of the furan ring, making it a valuable intermediate in organic synthesis.[1]
Table 1: Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 82971-11-7 | [1][2][3] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₄H₄O₄S | [2][3] |
| Synonyms | 2-Furansulfonic acid, Furan-2-sulphonic acid | [3] |
| InChI | InChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | [4] |
| InChIKey | OKSYMZKKVJYKKJ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=COC(=C1)S(=O)(=O)O | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 148.14 g/mol | [2][4] |
| Exact Mass | 147.98302978 Da | [4] |
| Density (Predicted) | 1.559 g/cm³ | [3] |
| Refractive Index (Predicted) | 1.535 | [3] |
| Topological Polar Surface Area | 75.9 Ų | [4] |
| XLogP3 (Predicted) | 0.1 | [4] |
Synthesis and Purification
The synthesis of this compound requires careful selection of reagents to avoid the polymerization of the acid-sensitive furan ring.[1] Direct sulfonation with strong acids is often problematic. A widely adopted and milder approach involves the use of a sulfur trioxide-pyridine complex.[1]
Experimental Protocol: Synthesis via Sulfonation with Sulfur Trioxide-Pyridine Complex
This protocol describes a representative method for the synthesis of this compound based on literature descriptions.
Materials:
-
Furan
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
1,2-Dichloroethane (anhydrous)
-
Ice-water bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend the sulfur trioxide-pyridine complex (1.0 equivalent) in anhydrous 1,2-dichloroethane.
-
To this suspension, add furan (1.0 equivalent) dropwise via the dropping funnel. The addition should be controlled to manage any exothermic reaction, potentially using an ice-water bath.
-
After the addition is complete, heat the reaction mixture to a temperature between 80-100°C.
-
Maintain stirring at this temperature for several hours. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, may precipitate from the solution.
-
Isolate the solid product by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Diagram of Synthetic Workflow
Analytical Characterization and Spectral Data
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the three protons on the furan ring, all expected to be shifted downfield compared to unsubstituted furan. |
| ¹³C NMR | Four signals for the furan ring carbons, with the carbon attached to the sulfonic acid group (C2) being the most deshielded. |
| IR Spectroscopy | A broad O-H stretching band (3000-2500 cm⁻¹), S=O stretching bands (around 1350 and 1150 cm⁻¹), and characteristic C-H and C-O stretching of the furan ring.[2] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected, along with fragmentation patterns corresponding to the loss of SO₃ and other fragments of the furan ring. |
Applications in Drug Development and Medicinal Chemistry
This compound serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.[1] Its derivatives, particularly furan-sulfonamides, have been explored for a range of biological activities.
Key Therapeutic Areas of Investigation:
-
Anticancer Agents: Novel furan-sulfonamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, with some compounds demonstrating significant cytotoxic effects.[2] Sulfonamides, in general, are known to target several key proteins overexpressed in cancer, such as tyrosine kinases and carbonic anhydrases.
-
Anti-inflammatory and Antimicrobial Agents: The furan nucleus is present in numerous compounds with demonstrated anti-inflammatory and antimicrobial properties.[5][6] Furan derivatives have been shown to exert regulatory effects on cellular activities by modulating signaling pathways like MAPK and PPAR-γ.[6]
-
Carbonic Anhydrase Inhibitors: Furan-2-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase isoforms, with some showing potent inhibitory activity.[1]
Diagram of Furan Derivatives' Role in Modulating Signaling Pathways
Conclusion
This compound is a key heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique chemical properties, stemming from the combination of the furan ring and the sulfonic acid group, allow for the creation of a diverse range of derivatives with promising biological activities. Further research into the synthesis, characterization, and application of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
- 1. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. Furan-3-sulfonamide | C4H5NO3S | CID 22179283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Furan-2-Sulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles governing the solubility of furan-2-sulfonic acid in organic solvents. While specific, comprehensive quantitative solubility data for this compound is not widely published, this document outlines the key physicochemical properties, expected solubility behaviors, and a detailed experimental protocol for determining these values in a laboratory setting.
Physicochemical Properties and Expected Solubility
This compound (C₄H₄O₄S) is a heterocyclic organic compound characterized by a furan (B31954) ring substituted with a sulfonic acid group (-SO₃H).[1][2] This functional group is the primary determinant of its solubility profile. Sulfonic acids are strong acids, comparable in strength to sulfuric acid, and are highly polar.[3][4]
The polarity and hydrogen bonding capability of the sulfonic acid group suggest a distinct solubility pattern:
-
High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) are expected to be effective at solvating this compound. The hydrogen bond donor and acceptor sites in these solvents can readily interact with the sulfonyl hydroxide (B78521) group.
-
Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, or dimethylformamide (DMF) can act as hydrogen bond acceptors but not donors. While their polarity will aid in solvation, the solubility is likely to be lower than in protic solvents.
-
Very Low to Insoluble in Non-Polar Solvents: Non-polar solvents like hexane, toluene, or diethyl ether lack the ability to form significant favorable interactions with the highly polar sulfonic acid group, leading to poor solubility.
A summary of the key physicochemical properties of this compound computed by PubChem is presented below.[1]
| Property | Value | Implication for Solubility |
| Molecular Weight | 148.14 g/mol | Standard for a small organic molecule. |
| XLogP3 | 0.1 | Indicates a hydrophilic nature, favoring solubility in polar solvents. |
| Hydrogen Bond Donor Count | 1 | The -OH group can donate a hydrogen bond, favoring protic solvents. |
| Hydrogen Bond Acceptor Count | 4 | The oxygen atoms can accept hydrogen bonds, favoring polar solvents. |
| Topological Polar Surface Area | 75.9 Ų | A relatively large polar surface area predicts low solubility in non-polar solvents. |
Conceptual Framework for Solubility
The solubility of this compound is a function of the interplay between its own properties and the properties of the solvent. The principle of "like dissolves like" is paramount. The following diagram illustrates the logical relationship between the solute, solvent, and expected solubility outcome.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method is required. The isothermal equilibrium method is a common and reliable technique. This protocol outlines the general steps for determining the solubility of this compound in a given organic solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a sealed vial. "Excess" means enough solid remains undissolved at equilibrium.
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary time-course studies can establish the minimum time to equilibrium.
-
-
Sample Separation:
-
After the equilibration period, stop agitation and allow the vial to rest in the bath for at least 2 hours to permit undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove all particulate matter. This step is critical to prevent undissolved solute from artificially inflating the measured concentration.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument. For this compound, the furan ring is UV-active, making UV-Vis spectroscopy or HPLC with a UV detector suitable choices.[2]
-
Construct a calibration curve by preparing a series of standards of known concentration and measuring their analytical response.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.
-
The following diagram illustrates this experimental workflow.
References
furan-2-sulfonic acid molecular weight and formula
This document provides a concise overview of the fundamental physicochemical properties of furan-2-sulfonic acid, a heterocyclic organic compound of interest in various chemical research and development sectors.
Core Physicochemical Data
The essential quantitative data for this compound is summarized in the table below. This information is critical for researchers and professionals involved in drug development and chemical synthesis.
| Property | Value |
| Molecular Formula | C4H4O4S[1][2][3][4] |
| Molecular Weight | 148.14 g/mol [1][2][3] |
Note on Data Applicability: The scope of this document is to provide the molecular weight and formula of this compound. Detailed experimental protocols for its synthesis or analysis, as well as its involvement in specific signaling pathways, are beyond the purview of this summary. Such information would necessitate a more extensive review of specific research literature.
Structural and Identification Information
For clarity and comprehensive identification, the following provides additional details regarding the structure and nomenclature of this compound.
Further detailed information, including safety and handling protocols, can be obtained from chemical supplier databases and comprehensive chemical information resources.
References
Spectroscopic Profile of Furan-2-Sulfonic Acid: A Technical Guide
Introduction
Furan-2-sulfonic acid (C₄H₄O₄S), with a molecular weight of 148.14 g/mol , is a heterocyclic organic compound.[1][2] It consists of a furan (B31954) ring substituted with a sulfonic acid group at the 2-position. The sulfonic acid group is a strong electron-withdrawing group, which significantly influences the electron density and reactivity of the furan ring.[1] This compound serves as a fundamental scaffold in chemical synthesis, with its derivatives being explored for applications in treating neurodegenerative and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. While specific experimental data for this compound is not widely published, the following data is predicted based on the known spectral data of furan and the effects of the sulfonic acid substituent.[1]
Spectroscopic Data
The following tables summarize the key predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
The electron-withdrawing nature of the sulfonic acid group is expected to cause a downfield shift (deshielding) of the furan ring protons compared to unsubstituted furan.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.6 | Doublet | H5 |
| ~7.2 | Doublet | H3 |
| ~6.5 | Doublet of doublets | H4 |
| ~10-12 | Singlet (broad) | -SO₃H |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz (Predicted)
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Similarly, the carbon atoms of the furan ring are expected to be deshielded.
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C2 |
| ~145 | C5 |
| ~120 | C3 |
| ~110 | C4 |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Strong, Broad | O-H Stretch (from -SO₃H) |
| ~1350 | Strong | S=O Asymmetric Stretch |
| ~1170 | Strong | S=O Symmetric Stretch |
| ~1050 | Strong | S-O Stretch |
| ~3100 | Medium | C-H Stretch (furan ring) |
| ~1500-1600 | Medium | C=C Stretch (furan ring) |
Mass Spectrometry (MS)
Given the high polarity of this compound, electrospray ionization (ESI) in the negative ion mode is a suitable method for its analysis.[1]
| m/z Ratio | Ion |
| 147 | [M-H]⁻ |
| 83 | [M-SO₂-H]⁻ |
| 67 | [C₄H₃O]⁻ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Vortex the sample to ensure homogeneity.
-
-
Instrumentation and Data Acquisition:
-
A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer is typically used.
-
Place the sample in the spectrometer's probe.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
IR Spectroscopy Protocol (ATR Method)
-
Sample Preparation and Background Measurement:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent like isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric interference.[3]
-
-
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[3]
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply consistent pressure on the sample using the ATR press arm to ensure good contact with the crystal.
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Accumulate 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[3]
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µg/mL.[4]
-
If necessary, filter the sample to remove any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Operate the mass spectrometer in negative ion mode.
-
Set the key MS parameters, such as nebulizing gas flow rate, drying gas flow rate, and interface temperature.[5]
-
The resulting negatively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualizations
General Workflow for Spectroscopic Analysis
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 2. 2-Furansulfonic acid | C4H4O4S | CID 3019096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of the Furan (B31954) Ring in Furan-2-Sulfonic Acid
Abstract
This compound is a heterocyclic compound of significant interest in chemical synthesis, particularly as a versatile intermediate in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive analysis of the reactivity of the furan ring in this compound. It details the influence of the electron-withdrawing sulfonic acid group on the aromaticity and susceptibility of the furan nucleus to various chemical transformations. The guide covers electrophilic and nucleophilic substitution reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support advanced research and development activities.
Introduction
Furan is an electron-rich five-membered aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophilic attack.[1][2] This high reactivity, however, also makes the furan ring susceptible to acid-catalyzed polymerization and ring-opening.[1][2] The introduction of a substituent at the 2-position, such as a sulfonic acid group (-SO₃H), profoundly modulates the electronic properties and chemical behavior of the furan ring. The sulfonic acid moiety is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution while simultaneously increasing its stability in acidic media.[1] This dual effect makes this compound a stable and valuable building block in organic synthesis.[1]
This guide will explore the nuanced reactivity of this compound, with a focus on providing practical data and methodologies for its application in complex molecule synthesis.
Electronic Structure and Influence of the Sulfonic Acid Group
The sulfonic acid group at the C2 position exerts a strong inductive and resonance electron-withdrawing effect on the furan ring. This reduces the electron density of the π-system, thereby deactivating the ring towards electrophilic attack compared to unsubstituted furan.[1] However, this deactivation is accompanied by an important stabilizing effect, preventing the polymerization that is often observed with furan and its alkyl derivatives in the presence of strong acids.[1][2]
The regiochemical outcome of substitution reactions on the this compound ring is dictated by the directing effects of the sulfonic acid group. As a deactivating group, it directs incoming electrophiles primarily to the C5 and C4 positions.
Electrophilic Aromatic Substitution
Despite the deactivating effect of the sulfonic acid group, the furan ring in this compound can still undergo electrophilic aromatic substitution reactions, albeit under more forcing conditions than furan itself.
Sulfonation
The synthesis of this compound is itself an example of electrophilic aromatic substitution. Due to the acid-sensitivity of the furan ring, direct sulfonation with strong acids like oleum (B3057394) often leads to polymerization.[2] Milder sulfonating agents are therefore employed. The most common and effective method is the use of a sulfur trioxide-pyridine (SO₃-pyridine) complex in a non-polar solvent.[1][2][3] This reaction typically yields this compound as the primary product, though over-sulfonation to furan-2,5-disulfonic acid can occur with excess reagent.[2][4]
Table 1: Sulfonation of Furan
| Sulfonating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| SO₃-Pyridine | 1,2-Dichloroethane (B1671644) | 80-100 | This compound | Good | [3] |
| Excess SO₃-Pyridine | 1,2-Dichloroethane | Not Specified | Furan-2,5-disulfonic acid | Principal Product | [4] |
Nitration
The nitration of furan derivatives must be conducted under mild conditions to avoid degradation. While specific data on the nitration of this compound is sparse, the nitration of furan-2-sulfonamides has been achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of 5-nitro-furan-2-sulfonamides. This suggests that the nitration of this compound would likely occur at the C5 position.
Halogenation
Halogenation of furan is a vigorous reaction. For this compound, the deactivation of the ring allows for more controlled halogenation. Bromination, for example, would be expected to yield 5-bromo-furan-2-sulfonic acid.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is generally not favored on electron-rich aromatic rings like furan. However, the presence of a potent electron-withdrawing group, such as the sulfonic acid moiety, can activate the ring towards nucleophilic attack, particularly if a good leaving group is present on the ring.[1] For instance, a halogenated this compound derivative would be expected to undergo SNAr, with the sulfonic acid group stabilizing the intermediate Meisenheimer-like complex.[1][5]
Experimental Protocols
Synthesis of this compound via Sulfonation of Furan
Reagents and Equipment:
-
Furan
-
Sulfur trioxide-pyridine complex
-
1,2-Dichloroethane (anhydrous)
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer
-
Heating mantle
-
Condenser
-
Apparatus for thin-layer chromatography (TLC)
Procedure:
-
In a flame-dried round-bottom flask, suspend the sulfur trioxide-pyridine complex (1.0 equivalent) in anhydrous 1,2-dichloroethane under an inert atmosphere.[3]
-
To this suspension, add furan (1.0 equivalent) dropwise with stirring.[3]
-
Heat the reaction mixture to 80-100 °C and maintain stirring for several hours.[3]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product, this compound, may precipitate from the solution and can be collected by filtration.[3]
Visualizations
Synthesis Workflow for this compound
References
A Historical Guide to the Synthesis of Furansulfonic Acids for the Modern Researcher
Abstract
This technical guide provides an in-depth exploration of the historical methodologies for the preparation of furansulfonic acids. The inherent acid sensitivity of the furan (B31954) ring presented a significant challenge to early organic chemists. This document details the evolution of synthetic strategies, focusing on direct sulfonation using milder reagents, and explores alternative historical routes such as the reaction of halogenated furans with sulfites and the oxidation of furan-based sulfur compounds. Each method is presented with detailed experimental protocols derived from historical literature, offering valuable insights for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of these foundational synthetic techniques.
Introduction
The synthesis of furansulfonic acids has been a topic of interest due to the utility of these compounds as intermediates in the preparation of various pharmaceuticals and other specialty chemicals. The sulfonic acid functional group imparts unique properties to the furan scaffold, including increased water solubility and the ability to serve as a precursor for sulfonamides and other derivatives.[1] However, the electron-rich nature of the furan ring, which makes it susceptible to electrophilic substitution, also renders it prone to polymerization and degradation under harsh acidic conditions.[1] This guide delves into the historical methods developed to overcome these challenges, providing a comprehensive overview for the modern chemist.
Direct Sulfonation of Furan
Direct sulfonation of furan is the most straightforward conceptual approach to furansulfonic acids. However, the use of strong sulfonating agents like concentrated sulfuric acid or oleum (B3057394) typically leads to resinification of the furan.[1] The key historical breakthrough in this area was the adoption of milder sulfonating reagents, most notably complexes of sulfur trioxide.
Sulfonation using Sulfur Trioxide-Pyridine Complex
The use of the sulfur trioxide-pyridine complex (SO₃·py) became a standard and effective method for the sulfonation of furan.[1][2] This reagent is a solid that is easier to handle than sulfur trioxide and moderates its reactivity, allowing for the controlled sulfonation of the acid-sensitive furan ring, primarily at the 2-position.[1]
Caption: Workflow for the direct sulfonation of furan.
The following protocol is based on the work of Scully and Brown as described in the Journal of the American Chemical Society in 1954, which stands as a significant contribution to the field.
Reaction:
Furan + SO₃·C₅H₅N → this compound
Materials:
-
Furan
-
Sulfur trioxide-pyridine complex
-
1,2-Dichloroethane (B1671644) (anhydrous)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
A solution of freshly distilled furan in anhydrous 1,2-dichloroethane was prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
The sulfur trioxide-pyridine complex was added portion-wise to the stirred solution.
-
The reaction mixture was heated to reflux (approximately 84 °C) and maintained at this temperature for several hours.
-
After the reaction was complete, the mixture was cooled to room temperature.
-
The solvent was removed under reduced pressure.
-
The residue was dissolved in a dilute aqueous solution of sodium hydroxide.
-
The aqueous solution was washed with ether to remove any unreacted furan and other organic impurities.
-
The aqueous layer was then acidified with hydrochloric acid.
-
The resulting solution was concentrated to afford the crude this compound.
Quantitative Data:
| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Furan : SO₃·py | 1 : 1.1 | 1,2-Dichloroethane | 84 (reflux) | 4 | ~70 |
Alternative Historical Synthetic Routes
Given the challenges associated with direct sulfonation, early chemists also explored alternative pathways to furansulfonic acids. These methods often involved the introduction of a sulfur-containing functional group that could be subsequently converted to a sulfonic acid under milder conditions.
From Halogenated Furans
One historical approach involved the nucleophilic substitution of a halogen on the furan ring with a sulfite (B76179) or bisulfite salt. This method would typically start with a 2-halofuran, such as 2-chlorofuran (B3031412) or 2-bromofuran (B1272941).[1]
Caption: Synthesis of furansulfonic acid from a halofuran precursor.
Detailed historical protocols for this specific transformation are scarce in readily available literature, but the following procedure is a representative example based on analogous reactions from the early to mid-20th century.
Reaction:
2-Bromofuran + Na₂SO₃ → Sodium furan-2-sulfonate → this compound
Materials:
-
2-Bromofuran
-
Sodium sulfite
-
Water
-
Hydrochloric acid
Procedure:
-
A mixture of 2-bromofuran and a solution of sodium sulfite in a water/ethanol co-solvent was heated under reflux in a sealed vessel.
-
The reaction was monitored for the consumption of the starting material.
-
Upon completion, the reaction mixture was cooled, and the ethanol was removed by distillation.
-
The remaining aqueous solution containing the sodium salt of this compound was treated with a slight excess of hydrochloric acid.
-
The solution was then evaporated to dryness to yield the crude furansulfonic acid, which could be further purified by recrystallization.
Quantitative Data:
| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |
| 2-Bromofuran : Na₂SO₃ | 1 : 1.2 | Water/Ethanol | 100-120 | 12-24 | 40-60 |
Oxidation of Furan Thiols
Another indirect route to furansulfonic acids is the oxidation of a corresponding furan thiol (mercaptan).[1] For example, furan-2-thiol (B88526) (furfuryl mercaptan) can be oxidized to this compound. This approach avoids the use of strong acids for the introduction of the sulfur functionality.
Caption: Preparation of furansulfonic acid via oxidation of furan-2-thiol.
While detailed early 20th-century protocols for this specific oxidation are not widely documented, the following represents a plausible historical method based on the known chemistry of the time.
Reaction:
Furan-2-thiol + [O] → this compound
Materials:
-
Furan-2-thiol
-
Hydrogen peroxide (30%)
-
Acetic acid
Procedure:
-
Furan-2-thiol was dissolved in glacial acetic acid.
-
The solution was cooled in an ice bath.
-
30% hydrogen peroxide was added dropwise to the stirred solution, maintaining a low temperature.
-
After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for several hours.
-
The excess acetic acid and water were removed under reduced pressure to yield the crude this compound.
Quantitative Data:
| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |
| Furan-2-thiol : H₂O₂ | 1 : 3 | Acetic Acid | 0-25 | 6-12 | 50-70 |
Conclusion
The historical preparation of furansulfonic acids showcases the ingenuity of early organic chemists in navigating the challenges posed by the reactivity of the furan ring. The development of mild sulfonation techniques, particularly the use of the sulfur trioxide-pyridine complex, was a pivotal advancement. The exploration of alternative routes, such as those starting from halogenated furans or furan thiols, further demonstrates the breadth of synthetic strategies employed. This guide provides a valuable resource for modern researchers by detailing these foundational methods, offering both historical context and practical experimental insights that can inform contemporary synthetic design.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides from Furan-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The furan (B31954) ring serves as a versatile scaffold, and the sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. This document provides detailed protocols for the synthesis of sulfonamides derived from furan-2-sulfonic acid, a key intermediate in accessing this important class of molecules. The synthesis primarily involves the conversion of this compound to the more reactive furan-2-sulfonyl chloride, followed by its reaction with a primary or secondary amine.
Synthetic Workflow Overview
The overall synthetic strategy is a two-step process. The first step is the activation of the sulfonic acid by converting it into a sulfonyl chloride. The second step is the nucleophilic substitution of the chloride by an amine to form the desired sulfonamide.
Caption: General workflow for the synthesis of furan-2-sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of Furan-2-sulfonyl Chloride from this compound
This protocol describes the conversion of this compound to furan-2-sulfonyl chloride. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃)[1]. The use of harsher reagents like phosphorus pentachloride or phosphoryl chloride may require elevated temperatures[2].
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other inert solvent
-
Ice bath
-
Standard glassware for anhydrous reactions
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq.) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Method A (using Thionyl Chloride): Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension. Add a catalytic amount of anhydrous DMF.
-
Method B (using Phosphorus Pentachloride): Add phosphorus pentachloride (1.1 eq.) portion-wise to the cooled suspension.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to 40-50 °C to ensure completion. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield furan-2-sulfonyl chloride as an oil or low-melting solid. The crude product can often be used in the next step without further purification.
Protocol 2: One-Pot Synthesis of a Substituted Furan-2-sulfonyl Chloride and Subsequent Sulfonamide Formation
This protocol is adapted from a patented procedure and describes an efficient one-pot synthesis starting from a furan ester[3].
Materials:
-
Ethyl 3-furoate (B1236865)
-
Chlorosulfonic acid
-
Methylene (B1212753) chloride
-
Pyridine
-
Phosphorus pentachloride
-
Ammonium (B1175870) hydroxide (B78521) or desired amine
-
Aqueous acetone (B3395972)
Procedure:
-
Dissolve ethyl 3-furoate (1.0 eq.) in methylene chloride and cool the solution to -10°C under a nitrogen atmosphere[3].
-
Add a solution of chlorosulfonic acid (1.25 eq.) in methylene chloride dropwise, maintaining the low temperature[3].
-
Stir the reaction mixture, allowing it to slowly warm to room temperature over several hours to form the sulfonic acid intermediate[3].
-
Cool the reaction mixture to below 0°C and add pyridine (as an acid scavenger), followed by the portion-wise addition of phosphorus pentachloride[3].
-
Stir the mixture overnight at room temperature to complete the formation of the sulfonyl chloride[3].
-
Isolate the sulfonyl chloride by washing the organic layer with water, drying over sodium sulfate, and evaporating the solvent. This yields the sulfonyl chloride as an oil[3].
-
For the synthesis of the primary sulfonamide, the crude sulfonyl chloride can be reacted with an aminating agent such as ammonium hydroxide in aqueous acetone under Schotten-Baumann conditions[3].
Protocol 3: General Synthesis of Furan-2-sulfonamides from Furan-2-sulfonyl Chloride
This protocol outlines the reaction of furan-2-sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
Furan-2-sulfonyl chloride
-
Primary or secondary amine (1.0-1.2 eq.)
-
Anhydrous pyridine or triethylamine (B128534) (as a base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Ice bath
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq.) and pyridine or triethylamine (1.5-2.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Dissolve furan-2-sulfonyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure furan-2-sulfonamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of furan-2-sulfonamide derivatives.
| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 4-furoate-2-sulfonic acid | Pyridine, Ether | Pyridinium salt of Ethyl 4-furoate-2-sulfonic acid | 91 | 145-146 | [3] |
| Ethyl 4-furoate | 1. Chlorosulfonic acid 2. PCl₅, Pyridine | Ethyl 2-(chlorosulfonyl)-4-furoate | 80 | Oil | [3] |
| Ethyl 2-(chlorosulfonyl)-4-furoate | Ammonium hydroxide, Acetone/Water | Ethyl 2-(sulfonamide)-4-furoate | 64 | 131-132.5 | [3] |
| Ethyl 2-(sulfonamide)-4-furoate | Methylmagnesium bromide, THF | 4-(1-Hydroxy-1-methyl-ethyl)-furan-2-sulfonamide | 85 | 99.5-101.5 | [3] |
Logical Relationship Diagram
The following diagram illustrates the decision-making process and branching pathways in the synthesis of furan-2-sulfonamides, depending on the available starting material.
Caption: Synthetic pathways to furan-2-sulfonamides.
Conclusion
The synthesis of furan-2-sulfonamides is a straightforward process that can be achieved in high yields through the activation of this compound to its corresponding sulfonyl chloride, followed by reaction with an appropriate amine. The provided protocols offer robust methods for accessing these valuable compounds for further investigation in drug discovery and development. Researchers should pay careful attention to the anhydrous conditions required for the chlorination step to ensure high yields of the sulfonyl chloride intermediate.
References
Application Notes and Protocols: Furan-2-Sulfonic Acid as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Furan-2-sulfonic acid is a potent Brønsted acid catalyst that finds application in a variety of organic transformations. Its strong acidic nature, coupled with the electronic properties of the furan (B31954) ring, makes it an effective catalyst for reactions requiring proton catalysis. These application notes provide an overview of its utility in key organic reactions, including the synthesis of dihydropyrimidinones via the Biginelli reaction and the preparation of xanthene derivatives. Detailed protocols, based on established methodologies for sulfonic acid catalysis, are provided to guide researchers in employing this versatile catalyst.
Catalysis of the Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction that yields dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[1] Acid catalysts are crucial for this condensation reaction.[2] this compound, as a strong Brønsted acid, can efficiently catalyze this transformation.
Reaction Scheme:
Aromatic Aldehyde + β-Ketoester + Urea (B33335)/Thiourea (B124793) → Dihydropyrimidinone
The efficiency of the Biginelli reaction is influenced by the catalyst, solvent, and reaction temperature. The following table summarizes typical results obtained using Brønsted acid catalysts under various conditions. While specific data for this compound is not extensively reported, its performance is expected to be comparable to other strong sulfonic acids.
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Aromatic Aldehydes | Ethyl Acetoacetate | Urea/Thiourea | Ethanol (B145695) | Reflux | 2 | Moderate to Good | [3] |
| H2SO4 | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | - | 80 | 1 | 91.9 (at pH 5) | [4] |
| [Btto][p-TSA] (Ionic Liquid) | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | 90 | 0.5 | High | [5] |
| PMO-Py-IL (Solid Support) | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | 50 | 0.25 | High | [6] |
This protocol is a general guideline for the synthesis of dihydropyrimidinones using an acid catalyst like this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), and urea or thiourea (12 mmol).[6]
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., 5-10 mol%).
-
Reaction Conditions: The reaction mixture can be heated under solvent-free conditions or in a suitable solvent like ethanol. A typical reaction temperature ranges from 50°C to reflux.[4][6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, pour the mixture into crushed ice and collect the resulting solid by filtration.[5]
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to afford the pure dihydropyrimidinone.[4]
Catalysis of Xanthene Derivative Synthesis
This compound is also a suitable catalyst for the synthesis of various xanthene derivatives, which are important scaffolds in medicinal chemistry and material science.[7][8] These syntheses often involve the condensation of aldehydes with β-naphthol or cyclic diketones.
Reaction Scheme (Example):
Aromatic Aldehyde + 2-Naphthol (B1666908) → 14-Aryl-14H-dibenzo[a,j]xanthene
The synthesis of xanthene derivatives is efficiently catalyzed by various sulfonic acids and other Brønsted acids, often under solvent-free conditions. The following table provides an overview of typical reaction conditions and yields.
| Catalyst | Aldehyde | Nucleophile(s) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| [Dsim]Cl (Ionic Liquid) | 4-Chlorobenzaldehyde | 2-Naphthol | Solvent-free | 120 | 10 min | 95 | [7] |
| [(Et3N)2SO][HSO4]2 | Aromatic Aldehydes | 2-Naphthol | Solvent-free | 120 | Varies | High | [9] |
| DABCO/Amberlyst-15 | Benzaldehyde | Dimedone, 2-Naphthol | Solvent-free | 120 | Varies | Good to Excellent | [8] |
| Chlorosulfonic acid | 4-Nitrobenzaldehyde | 2-Naphthol | Solvent-free (Microwave) | - | Varies | Excellent |
This protocol outlines a general method for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes using an acid catalyst.
-
Reaction Setup: In a round-bottom flask, mix the aromatic aldehyde (1 mmol) and 2-naphthol (2 mmol).[9]
-
Catalyst Addition: Add a catalytic amount of this compound.
-
Reaction Conditions: Heat the mixture, typically under solvent-free conditions, at a temperature around 120°C with stirring.[9]
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Add ethanol to the crude product and heat to dissolve. The catalyst can often be removed by filtration. The pure product is obtained upon cooling the filtrate.[9]
Conclusion
This compound is a valuable and effective Brønsted acid catalyst for various organic transformations, including important multicomponent reactions for the synthesis of heterocyclic compounds. Its utility is comparable to other commonly used sulfonic acids, and it offers the advantages of high catalytic activity. The provided protocols serve as a foundation for researchers to explore the catalytic potential of this compound in their synthetic endeavors. As with any catalytic system, optimization of reaction conditions such as temperature, reaction time, and catalyst loading is recommended to achieve the best results for specific substrates.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of various xanthene derivatives over sulfonic acid functionalized imidazolium salts (SAFIS) as novel, highly efficient and reusable catalysts [comptes-rendus.academie-sciences.fr]
- 8. Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives [mdpi.com]
- 9. meddocsonline.org [meddocsonline.org]
Application of Furan-2-Sulfonic Acid in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-sulfonic acid and its derivatives are versatile reagents in organic synthesis, serving as key building blocks and catalysts in the preparation of various pharmaceutical intermediates. The furan (B31954) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The sulfonic acid moiety, or its activated forms such as sulfonyl chloride, provides a reactive handle for the introduction of sulfonyl groups or for facilitating a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including furan-2-sulfonamides, which are known for their carbonic anhydrase inhibitory activity, and other heterocyclic systems.
Application Note 1: Synthesis of Furan-2-Sulfonamide Intermediates for Carbonic Anhydrase Inhibitors
Furan-2-sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The synthesis of these inhibitors often starts with the preparation of furan-2-sulfonyl chloride from this compound, followed by reaction with a variety of amines to generate a library of sulfonamide derivatives.
General Synthetic Pathway
The overall synthetic strategy involves a two-step process starting from a furan derivative, which is first sulfonated to yield this compound. This is then converted to the more reactive furan-2-sulfonyl chloride, which can be reacted with various amines to produce the target furan-2-sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-furoate-2-sulfonic acid [1]
This protocol describes the sulfonation of a furan derivative, ethyl 3-furoate (B1236865), to produce the corresponding sulfonic acid.
-
Materials:
-
Ethyl 3-furoate
-
Methylene (B1212753) chloride
-
Chlorosulfonic acid
-
-
Procedure:
-
Dissolve ethyl 3-furoate (0.1 moles) in methylene chloride (150 ml) in a flask equipped with a stirrer and under a nitrogen atmosphere.
-
Cool the solution to -10°C.
-
Add chlorosulfonic acid (0.125 moles) in methylene chloride (25 ml) dropwise over 15 minutes, maintaining the temperature below 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 72 hours.
-
The resulting slurry contains the ethyl 4-furoate-2-sulfonic acid.
-
Protocol 2: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate [1]
This protocol details the conversion of the sulfonic acid to the sulfonyl chloride.
-
Materials:
-
Ethyl 4-furoate-2-sulfonic acid slurry (from Protocol 1)
-
Phosphorous pentachloride (PCl₅)
-
Water
-
Methylene chloride
-
Sodium sulfate
-
-
Procedure:
-
Cool the slurry from Protocol 1 to -10°C.
-
Add pyridine (0.393 moles) dropwise, keeping the temperature below 0°C.
-
After the addition, cool the thick slurry to -8°C and add phosphorous pentachloride (0.393 moles) in portions over 10 minutes.
-
Stir for 30 minutes at low temperature, then allow to warm to room temperature and stir overnight.
-
Transfer the reaction mixture to a dropping funnel and add it dropwise to water (1 L) with stirring.
-
Separate the layers and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with water, and dry over sodium sulfate.
-
Filter and evaporate the solvent in vacuo to yield ethyl 2-(chlorosulfonyl)-4-furoate as an oil.
-
Protocol 3: Synthesis of 4-(1-Hydroxy-1-methyl-ethyl)-furan-2-sulfonamide [1]
This protocol illustrates the final step of reacting the sulfonyl chloride with an amine and subsequent Grignard reaction to yield a specific sulfonamide intermediate.
-
Materials:
-
Ethyl 2-(chlorosulfonyl)-4-furoate
-
Aqueous ammonia (B1221849)
-
Methylmagnesium chloride
-
Tetrahydrofuran (THF)
-
Isopropyl ether (IPE)
-
Methylene chloride
-
-
Procedure:
-
React ethyl 2-(chlorosulfonyl)-4-furoate with aqueous ammonia in acetone (Schotten-Baumann conditions) to form the primary sulfonamide, ethyl 4-(aminosulfonyl)-2-furoate.
-
Treat the resulting sulfonamide ester with an excess of methylmagnesium chloride in THF.
-
After the reaction is complete, quench the reaction and work up to isolate the product.
-
The product may initially be an oil that solidifies upon stirring. Add IPE and continue stirring for 3 hours.
-
Collect the solid by filtration. The filtrate can be evaporated and the residue triturated with methylene chloride to obtain more product.
-
Combine the solids and triturate with methylene chloride to afford the final product, 4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide.
-
Quantitative Data
| Intermediate/Product | Starting Material | Reagents | Yield | Purity/Melting Point | Reference |
| Ethyl 2-(chlorosulfonyl)-4-furoate | Ethyl 3-furoate | Chlorosulfonic acid, PCl₅, Pyridine | 80% | Oil | [1] |
| 4-(1-Hydroxy-1-methyl-ethyl)-furan-2-sulfonamide | Ethyl 4-(aminosulfonyl)-2-furoate | Methylmagnesium chloride | 85% | mp 99.5-101.5°C | [1] |
Application Note 2: this compound as a Catalyst in Pharmaceutical Synthesis
While specific examples of this compound as a catalyst in pharmaceutical synthesis are not as widely documented as other sulfonic acids like p-toluenesulfonic acid, its acidic nature makes it a potential catalyst for various acid-catalyzed reactions. Solid-supported sulfonic acids are of particular interest in green chemistry as they are easily separable and reusable.
Potential Catalytic Applications
-
Esterification: this compound can potentially catalyze the esterification of carboxylic acids with alcohols, a common reaction in the synthesis of prodrugs and other pharmaceutical intermediates.
-
Cyclization Reactions: Acid-catalyzed cyclization reactions are crucial for the synthesis of various heterocyclic scaffolds found in pharmaceuticals. This compound could be employed in such transformations.
Experimental Workflow for Catalytic Esterification
The following diagram illustrates a general workflow for a catalytic esterification reaction where this compound could be used as a catalyst.
Conclusion
This compound is a valuable synthon in the preparation of pharmaceutical intermediates, particularly furan-2-sulfonamides with potential therapeutic applications as carbonic anhydrase inhibitors. The protocols provided herein offer a foundation for the synthesis of these and other related compounds. Further research into the catalytic applications of this compound, especially in its solid-supported form, could expand its utility in green and efficient pharmaceutical manufacturing processes.
References
Furan-2-Sulfonic Acid in Agrochemical Innovation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-sulfonic acid and its derivatives are emerging as a versatile scaffold in the development of novel agrochemicals. The inherent reactivity of the sulfonic acid group, coupled with the unique structural and electronic properties of the furan (B31954) ring, provides a valuable platform for the synthesis of a diverse range of bioactive molecules. This document outlines the applications of this compound in the design and synthesis of potential fungicides and insecticides, providing detailed experimental protocols and efficacy data for key derivatives. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a structural component in numerous biologically active compounds. Its derivatives have demonstrated a broad spectrum of activities, including antifungal, antibacterial, and insecticidal properties. The introduction of a sulfonic acid or, more commonly, a sulfonamide group at the 2-position of the furan ring can significantly influence the molecule's physicochemical properties, such as solubility and target interaction, making it a promising area for agrochemical research.
I. Applications in Fungicide Development
Furan-2-sulfonamide (B1601764) derivatives have shown significant potential as fungicides, particularly against a range of plant pathogenic fungi. The sulfonamide linkage allows for the introduction of various substituents, enabling the fine-tuning of the molecule's bioactivity and spectrum of control.
A. Synthesis of Furan-2-Sulfonamide Derivatives
A key synthetic pathway to furan-2-sulfonamides involves the preparation of furan-2-sulfonyl chloride from a suitable furan precursor, followed by reaction with a desired amine.
Experimental Protocol: Synthesis of Furan-2-sulfonyl Chloride and N-Aryl Furan-2-sulfonamides
This protocol is adapted from established synthetic methodologies for sulfonyl chlorides and their subsequent conversion to sulfonamides.
Part 1: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate
-
In a four-necked one-liter flask equipped with a mechanical stirrer and under a nitrogen atmosphere, place ethyl 3-furoate (B1236865) (50 g, 0.357 moles) and methylene (B1212753) chloride (500 ml).
-
Cool the mixture to -10°C.
-
Add chlorosulfonic acid (24.92 ml, 0.375 moles) dropwise over five minutes, maintaining the temperature below -6°C.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 72 hours.
-
Cool the resulting slurry to -10°C and add pyridine (B92270) (31.7 ml, 0.393 moles) dropwise.
-
Add phosphorus pentachloride (82.7 g, 0.393 moles) portion-wise over 25 minutes, keeping the temperature below 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into 1 liter of ice water and stir for one hour.
-
Separate the layers and extract the aqueous layer with methylene chloride (2 x 100 ml).
-
Combine the organic layers, wash with water, dry over sodium sulfate (B86663), and filter.
-
Evaporate the solvent in vacuo to yield ethyl 2-(chlorosulfonyl)-4-furoate as an oil.
Part 2: Synthesis of N-Aryl Furan-2-sulfonamides
-
Dissolve the synthesized ethyl 2-(chlorosulfonyl)-4-furoate in a suitable inert solvent (e.g., tetrahydrofuran (B95107), dichloromethane).
-
Add an equimolar amount of the desired aniline (B41778) derivative and a base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-aryl furan-2-sulfonamide.
Diagram: Synthetic Pathway to N-Aryl Furan-2-sulfonamides
B. Fungicidal Efficacy Data
Several studies have demonstrated the in vitro and in vivo fungicidal activity of furan-based sulfonamides against economically important plant pathogens.
Table 1: In Vitro Fungicidal Activity of Furan-Sulfonamide Analogs against Botrytis cinerea
| Compound ID | Substituent on N-Aryl Ring | EC50 (µg/mL) - Sensitive Strain | EC50 (µg/mL) - Resistant Strain | Reference Fungicide (Procymidone) EC50 (µg/mL) |
| IV-9 | 3-bromophenethyl | Similar or superior to procymidone | Similar or superior to procymidone | 2.59 (Sensitive), 15.95 (Resistant) |
| V-13 | Not Specified | - | - | - |
| V-14 | Not Specified | - | - | - |
| IV-26 | Not Specified | Highly Active | Highly Active | - |
| IV-31 | Not Specified | - | - | - |
Note: Specific EC50 values for some compounds were not publicly available but were reported as highly active in the cited literature.[1]
Experimental Protocol: In Vitro Mycelium Growth Inhibition Assay
This protocol is a standard method for assessing the fungicidal activity of compounds.
-
Preparation of Fungal Cultures: Culture the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (B569324) (PDA) plates at 25°C for 5-7 days.
-
Preparation of Test Solutions: Dissolve the synthesized furan-2-sulfonamide derivatives in a suitable solvent (e.g., acetone, DMSO) to create stock solutions. Prepare a series of dilutions of the test compounds.
-
Poisoned Agar Plates: Add appropriate aliquots of the test solutions to molten PDA to achieve the desired final concentrations. Pour the amended agar into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours).
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.
Diagram: Workflow for In Vitro Fungicide Screening
C. In Vivo Fungicidal Activity
Selected furan-2-sulfonamide derivatives have also demonstrated protective efficacy in controlling plant diseases in greenhouse settings.
Experimental Protocol: In Vivo Fungicidal Assay on Tomato Plants against Botrytis cinerea
This protocol outlines a method for evaluating the protective activity of fungicidal compounds on whole plants.
-
Plant Cultivation: Grow tomato seedlings (e.g., variety 'Moneymaker') in pots in a greenhouse until they reach the 4-6 true leaf stage.
-
Preparation of Test Solutions: Prepare solutions or suspensions of the test compounds in water, typically with a surfactant to ensure even coverage.
-
Application of Treatments: Spray the tomato plants with the test solutions until runoff. Control plants are sprayed with a solution containing only water and the surfactant.
-
Drying and Inoculation: Allow the treated plants to air-dry for 24 hours. Then, inoculate the plants by spraying with a spore suspension of Botrytis cinerea (e.g., 1 x 10^6 spores/mL).
-
Incubation: Place the inoculated plants in a high-humidity chamber ( >95% relative humidity) at 20-22°C for 3-5 days to promote disease development.
-
Disease Assessment: Evaluate the disease severity on the leaves based on a rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).
-
Calculation of Protective Efficacy: Calculate the protective efficacy using the formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] * 100
II. Applications in Insecticide Development
The furan scaffold is also present in a number of insecticidal compounds. While direct application of this compound in commercial insecticides is less documented, its derivatives, particularly amides and esters, have been investigated for their insecticidal properties.
A. Synthesis of Furan-based Insecticidal Compounds
The synthesis of insecticidal furan derivatives often involves the modification of furan-2-carboxylic acid, which can be derived from this compound.
Experimental Protocol: Synthesis of Furan-2-carboxamide Derivatives
This protocol provides a general method for the synthesis of furan-2-carboxamides from furan-2-carboxylic acid.
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid in an anhydrous solvent like tetrahydrofuran (THF). Add a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and stir at room temperature until activation is complete (typically 1-2 hours).[2]
-
Amine Coupling: To the activated carboxylic acid, add a solution of the desired amine in THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired furan-2-carboxamide.
B. Insecticidal Efficacy Data
Research has shown that certain furan derivatives exhibit toxicity against various insect pests.
Table 2: Insecticidal Activity of Furan Derivatives against Spodoptera littoralis
| Compound ID | Derivative Type | LC50 (ppm) - 2nd Instar Larvae | LC50 (ppm) - 4th Instar Larvae |
| 2 | N'-phenyl(4-chlorobenzoyl)-furan-2-carbohydrazide | 397 | 787 |
| 3 | N'-phenyl(4-methylbenzoyl)-furan-2-carbohydrazide | 269 | 496 |
| 5 | N'-phenyl(4-bromobenzoyl)-furan-2-carbohydrazide | 499 | 660 |
Data adapted from a study on the toxicological activity of furan compounds.
Experimental Protocol: Leaf-Dip Bioassay for Insecticidal Activity
This is a common method for evaluating the insecticidal activity of compounds against leaf-feeding insects.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., acetone) containing a surfactant.
-
Leaf Treatment: Dip leaves of a suitable host plant (e.g., castor bean for Spodoptera littoralis) into the test solutions for a few seconds and allow them to air-dry. Control leaves are dipped in the solvent-surfactant solution only.
-
Insect Infestation: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20) into each Petri dish.
-
Incubation: Maintain the Petri dishes at controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Diagram: Logical Flow of Agrochemical Development from this compound
References
Furan-2-Sulfonic Acid Derivatives: Applications and Protocols for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Furan-2-sulfonic acid and its derivatives represent a versatile scaffold in medicinal chemistry, offering a foundation for the development of potent and selective therapeutic agents. The furan (B31954) ring is a privileged structure in numerous biologically active compounds, and the sulfonic acid moiety provides a handle for chemical modification, most notably through the formation of sulfonamides. This document provides an overview of the applications of this compound derivatives, with a focus on their role as enzyme inhibitors and antibacterial agents, along with detailed protocols for their synthesis and biological evaluation.
Applications in Medicinal Chemistry
Furan-2-sulfonamide (B1601764) derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities. Their therapeutic potential has been explored in various domains, including oncology, infectious diseases, and ophthalmology.
Carbonic Anhydrase Inhibition
A primary area of investigation for furan-2-sulfonamides is their potent inhibitory activity against carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1][2] Sulfonamides are a well-established class of CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[1][3] Furan-2-sulfonamides have been shown to be potent inhibitors of several human CA isoforms, with some derivatives exhibiting nanomolar potency.[4]
Quantitative Data: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Furan-2-Sulfonamide Derivatives
| Compound ID | Substitution Pattern | hCA I IC50 (µM) | hCA II IC50 (µM) | Reference |
| 4k | 4-methoxy derivative | 1.493 | - | [1] |
| 4g | 4-(trifluoromethyl) derivative | 1.675 | - | [1] |
| 4b | - | 1.743 | - | [1] |
| 4e | - | 1.789 | - | [1] |
| 4l | - | 1.933 | - | [1] |
| 4m | - | 1.966 | - | [1] |
| 4n | - | 1.983 | - | [1] |
| 4o | - | 1.986 | - | [1] |
| Acetazolamide (AAZ) | Standard Inhibitor | 2.26 | 1.17 | [1] |
Note: A lower IC50 value indicates greater potency.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anticancer drug development.[5][6] Several furan-containing compounds have been investigated as VEGFR-2 inhibitors. While not all are direct derivatives of this compound, they highlight the potential of the furan scaffold in this therapeutic area. For instance, novel furan- and furopyrimidine-based derivatives have demonstrated significant VEGFR-2 inhibition, with some compounds showing IC50 values in the nanomolar range, comparable to the standard drug sorafenib.[5][7][8]
Quantitative Data: VEGFR-2 Inhibition by Furan-Based Derivatives
| Compound ID | Chemical Class | VEGFR-2 IC50 (nM) | Reference |
| 4c | Furopyrimidine | 57.1 | [5] |
| 7b | Furan | 42.5 | [5] |
| 7c | Furan | 52.5 | [5] |
| Sorafenib | Standard Inhibitor | 41.1 | [5] |
Note: A lower IC50 value indicates greater potency.
Antibacterial Activity
The furan nucleus is a core component of several antibacterial agents.[9][10] Furan-based compounds have shown activity against both Gram-positive and Gram-negative bacteria.[11] The mechanism of action for many furan-containing antibacterials involves the enzymatic reduction of a nitro group (if present) to cytotoxic metabolites that can damage bacterial DNA and proteins. While research on this compound derivatives as antibacterial agents is less extensive, the inherent antibacterial potential of the furan scaffold makes this an area worthy of further exploration.
Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Furan-Based Compounds
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [12] |
| (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF) | MRSA | 2.4 - 9.7 | [12] |
| Furanone Derivative F131 | S. aureus (clinical isolates) | 8 - 16 | [12] |
| 2(5H)-Furanone Sulfone 26 | S. aureus | 8 | [12] |
| 2(5H)-Furanone Sulfone 26 | Bacillus subtilis | 8 | [12] |
| Furan-derived Chalcone 2a | Staphylococcus aureus | 256 | [10] |
| Furan-derived Chalcone 2b | Staphylococcus aureus | 256 | [10] |
| Furan-derived Chalcone 2c | Staphylococcus aureus | 256 | [10] |
| Furan-based pyrimidine-thiazolidinone 8k | E. coli | 12.5 | [11] |
| Furan-based pyrimidine-thiazolidinone 8o | P. aeruginosa | 50 | [11] |
Note: A lower MIC value indicates greater antibacterial activity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of Furan-2-Sulfonamides
The general synthetic route to furan-2-sulfonamides involves the initial preparation of furan-2-sulfonyl chloride, which is then reacted with a variety of amines to generate a library of sulfonamide derivatives.
Protocol 1: Synthesis of Furan-2-sulfonyl Chloride
This protocol is adapted from established procedures for the synthesis of sulfonyl chlorides from sulfonic acids.[13]
Materials:
-
This compound
-
Chlorosulfonic acid
-
Phosphorus pentachloride
-
Methylene (B1212753) chloride
-
Diethyl ether
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound in methylene chloride and cool the solution in an ice bath to below 0°C.
-
Slowly add chlorosulfonic acid to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for several hours to ensure the complete formation of the sulfonic acid.
-
Re-cool the reaction mixture to below 0°C.
-
Carefully add pyridine, followed by the portion-wise addition of phosphorus pentachloride.
-
Allow the mixture to stir at room temperature overnight.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude furan-2-sulfonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of Furan-2-Sulfonamides
Materials:
-
Furan-2-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Triethylamine (B128534) or pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the desired amine and triethylamine (1.2 equivalents) in DCM in a round-bottom flask at 0°C.
-
Slowly add a solution of furan-2-sulfonyl chloride (1 equivalent) in DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure furan-2-sulfonamide derivative.
Biological Assays
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Assay)
This colorimetric assay measures the esterase activity of carbonic anhydrase and is a common method for screening inhibitors.[14][15]
Materials:
-
Purified human carbonic anhydrase (e.g., hCA I or hCA II)
-
Furan-2-sulfonamide test compounds
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
4-Nitrophenylacetate (4-NPA) as the substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., acetazolamide) in DMSO.
-
In the wells of a 96-well microplate, add the Tris-HCl buffer.
-
Add varying concentrations of the test compounds or reference inhibitor to the wells. Include a control well with DMSO only.
-
Add the carbonic anhydrase enzyme solution to each well and incubate at room temperature for a predefined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the 4-NPA substrate to each well.
-
Immediately monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Furan-2-sulfonamide test compounds
-
Standard antibiotic (e.g., ampicillin, tetracycline)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in the 96-well microplate using MHB.
-
Inoculate each well with the adjusted bacterial suspension. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Caption: General workflow for the synthesis and screening of a furan-2-sulfonamide library.
Caption: Mechanism of carbonic anhydrase inhibition by furan-2-sulfonamides.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by furan-based derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. benchchem.com [benchchem.com]
- 13. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Furan-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-sulfonic acid is a chemical compound of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Ion Chromatography (IC) with conductivity detection, and Capillary Electrophoresis (CE).
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The primary methods discussed in these notes are:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Due to the polar nature of the sulfonic acid group, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable mode of separation.
-
Ion Chromatography (IC): A powerful technique for the determination of ionic species. IC with suppressed conductivity detection offers high sensitivity and selectivity for the analysis of sulfonic acids.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that is well-suited for the analysis of charged species like sulfonic acids.
Gas Chromatography (GC) is generally not a primary technique for the direct analysis of this compound due to its low volatility and ionic nature, which would necessitate a derivatization step[1].
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust method for the quantification of this compound, leveraging the UV-active furan (B31954) ring for detection[1]. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed for effective separation.
Experimental Protocol: HPLC-UV (HILIC)
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Zwitterionic HILIC Column (e.g., ZIC®-HILIC) |
| Mobile Phase | Acetonitrile (B52724) and Ammonium (B1175870) Acetate (B1210297) Buffer (e.g., 80:20 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
3. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare a 100 mM Ammonium Acetate buffer by dissolving the appropriate amount of ammonium acetate in ultrapure water and adjusting the pH to 6.8 with acetic acid. The final mobile phase consists of 80% acetonitrile and 20% of this buffer.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of a 50:50 mixture of acetonitrile and water.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Illustrative)
The following table summarizes the expected performance of the HPLC-UV method. These values are illustrative and should be determined during method validation.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Experimental Workflow: HPLC Analysis
Caption: General workflow for the quantification of this compound by HPLC-UV.
Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion chromatography is a highly suitable technique for the direct analysis of sulfonic acids in aqueous samples.
Experimental Protocol: Ion Chromatography
1. Instrumentation:
-
Ion chromatograph equipped with a high-pressure pump
-
Autosampler
-
Anion-exchange column
-
Suppressor (e.g., electrolytically regenerated)
-
Conductivity detector
2. Chromatographic Conditions:
| Parameter | Value |
| Column | High-capacity anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS19)[2] |
| Eluent | Potassium Hydroxide (B78521) (KOH) gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 25 µL |
| Detection | Suppressed Conductivity |
3. Reagent and Standard Preparation:
-
Eluent: Use an eluent generation cartridge to produce a potassium hydroxide gradient.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ultrapure water.
-
Calibration Standards: Prepare working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ultrapure water.
4. Sample Preparation:
-
Dilute the sample with ultrapure water to bring the this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm IC-certified syringe filter.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the this compound in the samples based on the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Accuracy (Recovery) | 97.0% - 103.0%[2] |
| Precision (%RSD) | < 2.0%[2] |
Logical Relationship: IC Analysis Principle
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Furan-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of furan-2-sulfonic acid as a highly efficient, and potentially reusable, Brønsted acid catalyst for the synthesis of various biologically significant heterocyclic compounds. The protocols detailed herein are based on established acid-catalyzed reactions and are adapted to utilize this compound, offering a promising green alternative to conventional catalysts.
This compound (C₄H₄O₄S) is a significant heterocyclic sulfonic acid derivative, valued for the unique properties conferred by its constituent parts.[1] The sulfonic acid group enhances its reactivity and solubility in aqueous environments, while also acting as an electron-withdrawing group that modulates the reactivity of the furan (B31954) ring.[1] This combination makes it a versatile tool in organic synthesis.[1]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₄O₄S |
| Molecular Weight | 148.14 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=COC(=C1)S(=O)(=O)O |
| Density | 1.559 g/cm³ |
| Refractive Index | 1.535 |
(Data sourced from PubChem CID 3019096 and ChemNet)[2][3]
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The most common synthetic route is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a reaction often catalyzed by acids.[4][5] this compound is proposed here as an efficient organocatalyst for this transformation.
General Reaction Scheme:
o-Phenylenediamine + 1,2-Dicarbonyl Compound ---(this compound)---> Quinoxaline Derivative + 2 H₂O
Data Presentation: Synthesis of Quinoxalines with Various Catalysts
The following table summarizes the synthesis of quinoxaline derivatives using different acid catalysts, demonstrating the general applicability of this approach.
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst | Conditions | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil (B1666583) | Camphor sulfonic acid (20 mol%) | EtOH, rt, 2h | 96 | [6] |
| 2 | 4-Methyl-1,2-phenylenediamine | Benzil | Camphor sulfonic acid (20 mol%) | EtOH, rt, 2.5h | 95 | [6] |
| 3 | o-Phenylenediamine | Glyoxal | None | MeOH, rt, 1 min | 93 | [7] |
| 4 | 4-Chloro-1,2-phenylenediamine | Benzil | Phospho sulfonic acid | EtOH, reflux, 3h | 90 | [4] |
| 5 | o-Phenylenediamine | Acenaphthoquinone | Trifluoromethanesulfonic acid | EtOH, rt, 2h | 89 | [8][9] |
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline (B159395)
This protocol describes the proposed synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil using this compound as the catalyst.
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
This compound (5 mol%, 7.4 mg)
-
Ethanol (B145695) (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (10 mL) to the reaction mixture.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Proposed Reaction Mechanism and Workflow
Caption: Experimental workflow for the synthesis of 2,3-diphenylquinoxaline.
Synthesis of Benzothiazole (B30560) Derivatives
Benzothiazoles are a vital class of heterocyclic compounds present in many FDA-approved drugs and exhibit a wide range of biological activities.[10][11] A common and efficient method for their synthesis is the condensation of a 2-aminothiophenol (B119425) with an aldehyde, a reaction that is often acid-catalyzed.[12][13]
General Reaction Scheme:
2-Aminothiophenol + Aldehyde ---(this compound)---> 2-Substituted Benzothiazole + H₂O
Data Presentation: Synthesis of Benzothiazoles with Various Catalysts
The following table presents data from the literature for the synthesis of benzothiazole derivatives, highlighting the versatility of acid catalysis in this transformation.
| Entry | 2-Aminothiophenol | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 2-Aminothiophenol | Benzaldehyde (B42025) | H₂O₂/HCl | EtOH, rt, 45 min | 94 | [10][11] |
| 2 | 2-Aminothiophenol | 4-Chlorobenzaldehyde | SnP₂O₇ | Neat, 80°C, 10 min | 95 | [11] |
| 3 | 2-Aminothiophenol | 4-Methoxybenzaldehyde | Alkyl carbonic acid | MeOH, 60°C, 2h | 95 | [12][13] |
| 4 | 2-Aminothiophenol | 4-Nitrobenzaldehyde | Zn(OAc)₂·2H₂O (5 mol%) | Neat, 80°C, 1.5h | 96 | [14] |
| 5 | 2-Aminothiophenol | Benzaldehyde | Samarium triflate | H₂O, rt, 2h | 92 | [15] |
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole (B1203474)
This protocol details the proposed synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde using this compound as the catalyst.
Materials:
-
2-Aminothiophenol (1.0 mmol, 125.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
This compound (5 mol%, 7.4 mg)
-
Ethanol (10 mL)
Procedure:
-
To a solution of 2-aminothiophenol in ethanol in a 50 mL round-bottom flask, add benzaldehyde.
-
Add this compound to the reaction mixture.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice.
-
The solid product that forms is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylbenzothiazole.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the synthesis of benzothiazoles.
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[16][17] DHPMs are of significant interest due to their wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[18][19] This reaction is typically acid-catalyzed, and this compound is a promising candidate for this transformation.[16][20][21]
General Reaction Scheme:
Aldehyde + β-Ketoester + Urea ---(this compound)---> Dihydropyrimidinone
Data Presentation: Synthesis of DHPMs via the Biginelli Reaction
The following table summarizes results from the literature for the Biginelli reaction using various acid catalysts.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Glutamic acid | Acetonitrile, reflux, 1h | 95 | [22] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Bioglycerol-based sulfonic acid (1 mol%) | Neat, 90°C, 30 min | 90 | [20] |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | COF-IM-SO₃H (1 mol%) | Neat, 90°C, 2.5h | 96 | [21][23] |
| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | [Btto][p-TSA] (0.15 mmol) | Neat, 90°C, 30 min | 95 | [19] |
| 5 | Furfural | Ethyl acetoacetate | Urea | Calix[5]arene sulfonic acid (0.2 mol%) | EtOH, ultrasound | 82 | [18] |
Experimental Protocol: Synthesis of a Dihydropyrimidinone
This protocol describes the proposed synthesis of a dihydropyrimidinone derivative using this compound as the catalyst.
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
This compound (2 mol%, 2.9 mg)
Procedure:
-
In a round-bottom flask, mix the aldehyde, β-ketoester, urea, and this compound.
-
Heat the mixture at 90°C under solvent-free conditions for 30-60 minutes, with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add crushed ice to the flask and stir for 5 minutes.
-
The solid product will separate. Collect the solid by filtration under suction.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Logical Diagram: Advantages of this compound in Heterocyclic Synthesis
Caption: Advantages of using this compound as a catalyst.
References
- 1. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 2. 2-Furansulfonic acid | C4H4O4S | CID 3019096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. furan-2-sulphonic acid | 82971-11-7 [chemnet.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ijrar.org [ijrar.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Item - Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 14. acgpubs.org [acgpubs.org]
- 15. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Glutamic acid as an Efficient Catalyst for Synthesis of Dihydropyrimidinones – Oriental Journal of Chemistry [orientjchem.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Furan-2-Sulfonic Acid for the Introduction of a Sulfonyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-sulfonic acid is a versatile reagent and building block in organic synthesis, primarily utilized for the introduction of the sulfonyl group, often as a precursor to sulfonamides. The furan (B31954) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] The incorporation of a sulfonamide moiety can significantly influence the pharmacological properties of a molecule, including its binding affinity to biological targets, solubility, and pharmacokinetic profile. Furan-derived sulfonamides have shown promise as inhibitors of various enzymes, notably carbonic anhydrases, and are being investigated for their potential in treating a range of conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[1][2]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to furan-2-sulfonamides. Additionally, we explore the application of these compounds as carbonic anhydrase IX inhibitors and illustrate the relevant signaling pathway.
Synthesis of this compound and Derivatives
The introduction of a sulfonyl group onto a furan ring is typically achieved through electrophilic sulfonation. Due to the acid-sensitive nature of the furan ring, which is prone to polymerization under harsh acidic conditions, mild sulfonating agents are required.[1] The most common and effective method involves the use of a sulfur trioxide-pyridine (SO₃-pyridine) complex.[1]
Protocol 1: Synthesis of this compound via Sulfonation of Furan
This protocol describes the direct sulfonation of furan using a sulfur trioxide-pyridine complex to yield this compound.
Materials:
-
Furan
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
1,2-dichloroethane (anhydrous)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.
-
Dissolve furan (1.0 eq) in anhydrous 1,2-dichloroethane.
-
In a separate flask, prepare a solution of sulfur trioxide-pyridine complex (1.0-1.2 eq) in 1,2-dichloroethane.
-
Slowly add the SO₃-pyridine solution to the furan solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 83°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude this compound can be further purified. For instance, conversion to its pyridinium (B92312) salt can be achieved by dissolving the crude product in pyridine, followed by precipitation with diethyl ether.[3] The salt can be collected by filtration, washed with ether, and dried.[3]
Protocol 2: Synthesis of Furan-2-Sulfonyl Chloride
This compound is often converted to the more reactive furan-2-sulfonyl chloride to facilitate the synthesis of sulfonamides.
Materials:
-
This compound (or its salt)
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM) or another inert solvent
Equipment:
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood as toxic gases (SO₂ and HCl) are evolved.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the solvent and excess reagent under reduced pressure.
-
The resulting crude furan-2-sulfonyl chloride is often used in the next step without further purification due to its reactivity.
Protocol 3: Synthesis of Furan-2-Sulfonamides
This protocol outlines the general procedure for the synthesis of furan-2-sulfonamides from furan-2-sulfonyl chloride and a primary or secondary amine.
Materials:
-
Furan-2-sulfonyl chloride
-
Primary or secondary amine (1.0-1.2 eq)
-
Pyridine or triethylamine (B128534) (as a base)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and pyridine (or triethylamine) (1.5-2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0°C.
-
Prepare a solution of crude furan-2-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Slowly add the furan-2-sulfonyl chloride solution to the amine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, wash the reaction mixture with water, 1M HCl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of this compound derivatives. Actual yields may vary depending on the specific substrate and reaction conditions.
| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Sulfonation of Furan | Furan | SO₃-Pyridine | 1,2-dichloroethane | Reflux | 3 h | ~90% | [4] |
| Sulfonation of Ethyl 3-furoate | Ethyl 3-furoate | Chlorosulfonic acid | Methylene chloride | -10°C to RT | Overnight | 64% (as sodium salt) | [3] |
| Sulfonyl Chloride Formation | Ethyl 4-furoate-2-sulfonic acid | Thionyl chloride, Pyridine | Dichloromethane | Reflux | - | 80% | [3] |
| Sulfonamide Formation | Ethyl 2-(chlorosulfonyl)-4-furoate | Ammonium hydroxide | Aqueous acetone | RT | - | 64% | [3] |
Characterization Data
Ethyl 4-furoate-2-sulfonic acid sodium salt: [3]
-
¹H NMR (D₂O, 300 MHz) δ: 8.19 (s, 1H), 7.10 (s, 1H), 4.27 (q, 2H), 1.30 (t, 3H).[3]
-
¹³C NMR (D₂O, 75 MHz) δ: 164.4, 152.9, 149.8, 119.6, 110.5, 62.2, 13.4.[3]
Ethyl 2-(chlorosulfonyl)-4-furoate: [3]
-
¹H NMR (CDCl₃, 400 MHz) δ: 8.21 (s, 1H), 7.59 (s, 1H), 4.35 (q, 2H), 1.36 (t, 3H).[3]
-
¹³C NMR (CDCl₃, 100 MHz) δ: 160.5, 151.4, 150.1, 118.1, 61.7, 14.2.[3]
Ethyl 4-furoate-2-sulfonamide: [3]
-
¹H NMR (DMSO-d₆, 300 MHz) δ: 8.62 (s, 1H), 7.94 (s, 2H, NH₂), 4.25 (q, 2H), 1.27 (t, 3H).[3]
-
¹³C NMR (DMSO-d₆, 75 MHz) δ: 161.7, 153.9, 150.8, 120.0, 112.0, 61.2, 14.5.[3]
Application: Furan-Sulfonamides as Carbonic Anhydrase IX Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] The isoform CA IX is a transmembrane enzyme that is highly overexpressed in many solid tumors and is generally absent in normal tissues.[3] Its expression is induced by hypoxia, a common feature of the tumor microenvironment, via the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][4]
CA IX plays a crucial role in pH regulation, helping tumor cells to survive in the acidic microenvironment they create.[2] By catalyzing the hydration of extracellular CO₂, it provides bicarbonate ions that are transported into the cell, thus maintaining a neutral intracellular pH while contributing to extracellular acidosis, which promotes tumor invasion and metastasis.[2][6] Therefore, inhibiting CA IX is a promising strategy for cancer therapy. Sulfonamides are a well-established class of CA inhibitors that act by coordinating to the zinc ion in the enzyme's active site.[5] Furan-sulfonamides have been designed and synthesized as potent and selective inhibitors of CA IX.[5]
HIF-1α Signaling Pathway Leading to CA IX Expression
The following diagram illustrates the simplified signaling pathway leading to the expression of Carbonic Anhydrase IX (CAIX) under hypoxic conditions, a key target for furan-sulfonamide based inhibitors.
Conclusion
This compound serves as a valuable starting material for the synthesis of a diverse range of furan-containing sulfonamides. The protocols provided herein offer a foundation for the preparation of these compounds. The application of furan-sulfonamides as inhibitors of carbonic anhydrase IX highlights their therapeutic potential in oncology. Further exploration of this chemical space may lead to the development of novel and effective therapeutic agents for various diseases.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX and Hypoxic Response: A Path to Tumors | Antibody News: Novus Biologicals [novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
applications of furan-2-sulfonic acid in polymer chemistry
Furan-2-Sulfonic Acid: Applications in Polymer Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a derivative of the bio-based platform chemical furan (B31954), is emerging as a versatile compound in polymer chemistry. Its dual functionality, comprising a reactive furan ring and a strongly acidic sulfonic acid group, allows it to serve multiple roles, primarily as a catalyst for polymerization and as a potential monomer for the synthesis of functional polymers. This document provides a comprehensive overview of the current and potential applications of this compound in the field of polymer science, complete with detailed experimental protocols and quantitative data to facilitate further research and development.
I. Application as a Catalyst in Furan Resin Curing
The most prominent application of this compound in polymer chemistry is as an acid catalyst for the curing of furan resins. Furan resins, typically derived from the polymerization of furfuryl alcohol, are widely used as binders in foundry molds and cores due to their high thermal stability and chemical resistance.[1][2] The polymerization of furfuryl alcohol is an acid-catalyzed polycondensation reaction, and sulfonic acids are highly effective catalysts for this process.[1][3]
Mechanism of Catalysis
This compound, being a strong acid, initiates the polymerization of furfuryl alcohol by protonating the hydroxyl group, leading to the formation of a carbocation. This carbocation then reacts with another furfuryl alcohol molecule in an electrophilic substitution reaction, forming a dimer and regenerating the proton. This process continues, leading to the formation of a cross-linked polymer network.
References
Troubleshooting & Optimization
preventing polymerization during furan sulfonation
Welcome to the Technical Support Center for Furan (B31954) Sulfonation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent polymerization and other side reactions during the sulfonation of furan.
Troubleshooting Guides
This section addresses specific issues you may encounter during your furan sulfonation experiments.
Issue 1: Rapid Darkening of the Reaction Mixture and Formation of a Black Precipitate
Question: My furan sulfonation reaction mixture turned dark brown or black shortly after adding the sulfonating agent, and a solid, tar-like material precipitated. What is happening, and how can I prevent it?
Answer: This is a classic indication of furan polymerization. Furan is highly susceptible to acid-catalyzed polymerization, and the formation of this insoluble polymer is a common side reaction.[1]
Root Causes and Solutions:
| Cause | Explanation | Solution |
| Use of Strong Acids | Direct sulfonation of furan using strong acids like sulfuric acid or oleum (B3057394) is a primary trigger for rapid polymerization.[2] | Use a milder sulfonating agent such as a sulfur trioxide-pyridine complex . This reagent is less aggressive and allows for controlled sulfonation, minimizing polymerization.[2][3] |
| Acid Contamination | Traces of acid on glassware or in reagents can initiate polymerization. | Ensure all glassware is thoroughly cleaned, dried, and preferably oven-dried before use. Consider rinsing with a dilute base, followed by deionized water and a final rinse with a volatile organic solvent like acetone (B3395972) before drying. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of polymerization.[1] | Maintain a low reaction temperature, especially during the initial addition of the sulfonating agent. If the reaction is exothermic, use an ice bath to control the temperature.[4] |
| Presence of Peroxides | Furan can form peroxides upon exposure to air, which can initiate radical polymerization.[1] | Use freshly distilled furan for the reaction. Store furan under an inert atmosphere (nitrogen or argon) in a dark, cool place.[1] |
Issue 2: Low Yield of the Desired Furan-2-Sulfonic Acid
Question: My reaction is complete, but the yield of this compound is consistently low. What are the potential reasons and how can I improve it?
Answer: Low yields can be attributed to several factors, including incomplete reaction, product degradation during workup, or competing side reactions.[5][6]
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Molar Ratio | An incorrect stoichiometric ratio of furan to the sulfur trioxide-pyridine complex can lead to incomplete conversion or the formation of di-substituted products.[7] | Start with a 1:1 molar ratio of furan to the sulfur trioxide-pyridine complex. A slight excess of the sulfonating agent can be explored to drive the reaction to completion, but be mindful of potential di-sulfonation.[2] |
| Inadequate Reaction Time or Temperature | The sulfonation reaction may not have reached completion. | Monitor the reaction progress using an appropriate analytical technique like TLC or NMR. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-50°C) can be considered, but proceed with caution to avoid polymerization.[2] |
| Product Loss During Workup | This compound is water-soluble, and significant amounts can be lost during aqueous workup procedures.[8] | If the product precipitates from the reaction mixture, filtration is the preferred method of isolation. If an aqueous workup is necessary, consider extraction with a suitable organic solvent after neutralization, although this can be challenging. |
| Moisture in the Reaction | The presence of water can lead to the hydrolysis of the sulfur trioxide-pyridine complex and potentially contribute to side reactions. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the best sulfonating agent for furan to avoid polymerization?
A1: The most recommended sulfonating agent is the sulfur trioxide-pyridine complex (SO₃·py) .[9] This complex is a milder electrophile compared to strong acids like sulfuric acid, which significantly reduces the propensity of furan to polymerize.[2] Other similar complexes, like the sulfur trioxide-dioxane adduct, can also be used.[3]
Q2: What are the optimal reaction conditions for the sulfonation of furan using the sulfur trioxide-pyridine complex?
A2: The reaction is typically carried out at or below room temperature.[3] An inert, anhydrous solvent such as 1,2-dichloroethane (B1671644) or dioxane is commonly used.[2][3] The reaction time can vary from a few hours to overnight, and it is advisable to monitor the progress by TLC or NMR.
Q3: How can I purify furan before the sulfonation reaction?
A3: It is highly recommended to use freshly distilled furan to remove any peroxides and other impurities that can initiate polymerization.[1] Distillation should be performed at atmospheric pressure, and the collected furan should be stored under an inert atmosphere in a cool, dark place.
Q4: Can I use polymerization inhibitors in my furan sulfonation reaction?
A4: Yes, adding a small amount of a radical scavenger can help prevent polymerization. Butylated hydroxytoluene (BHT) or hydroquinone (B1673460) are commonly used as inhibitors for furan.[10][11][12] A typical concentration would be in the range of 0.01-0.1 wt%.
Q5: What are the common byproducts in furan sulfonation, and how can I identify them?
A5: Besides the desired this compound, the main byproduct is often a polymeric tar.[13] Di-sulfonation, leading to furan-2,5-disulfonic acid, can also occur, especially with an excess of the sulfonating agent.[2] ¹H and ¹³C NMR spectroscopy are powerful tools to identify the desired product and any potential side products.[14][15] The formation of polymer is usually obvious due to the appearance of a dark, insoluble solid.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfur Trioxide-Pyridine Complex
This protocol describes a general procedure for the sulfonation of furan with the sulfur trioxide-pyridine complex to minimize polymerization.
Materials:
-
Freshly distilled Furan
-
Sulfur trioxide-pyridine complex
-
Anhydrous 1,2-dichloroethane (or dioxane)
-
Anhydrous diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
Suspend the sulfur trioxide-pyridine complex (1.0 equivalent) in anhydrous 1,2-dichloroethane.
-
Cool the suspension in an ice bath.
-
Add a solution of freshly distilled furan (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If the product precipitates as a white solid, collect it by filtration under an inert atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
Data Presentation
The following table summarizes the key parameters influencing the outcome of furan sulfonation. Quantitative data on the direct impact of each parameter on polymerization is often not explicitly reported in the literature, but the qualitative trends are well-established.
| Parameter | Condition to Minimize Polymerization | Consequence of Deviation | Yield of this compound |
| Sulfonating Agent | Sulfur trioxide-pyridine complex | Increased polymerization, low to no yield of desired product | Good to High |
| Temperature | 0°C to Room Temperature | Increased rate of polymerization | Generally higher at optimal temperature, decreases at very low or high temperatures |
| Solvent | Anhydrous, inert (e.g., 1,2-dichloroethane, dioxane) | Presence of water can lead to side reactions and decomposition. | Good |
| Furan Purity | Freshly distilled, peroxide-free | Initiation of radical polymerization | High |
| Atmosphere | Inert (Nitrogen or Argon) | Peroxide formation from atmospheric oxygen, leading to polymerization | High |
| Inhibitor | 0.01-0.1 wt% BHT or hydroquinone | Increased risk of radical polymerization | Can slightly decrease reaction rate but significantly improves overall yield by preventing polymerization |
Visualizations
Logical Workflow for Troubleshooting Furan Sulfonation
Caption: Troubleshooting workflow for furan sulfonation issues.
Key Factors to Prevent Polymerization
Caption: Key factors for preventing polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. chemimpex.com [chemimpex.com]
- 12. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Furan-2-Sulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of furan-2-sulfonic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely adopted method is the direct sulfonation of furan (B31954) using a sulfur trioxide-pyridine (SO₃·pyridine) complex.[1] This approach is favored because the complex is a milder sulfonating agent compared to strong acids like oleum, which minimizes the high reactivity of the furan ring and reduces the likelihood of polymerization and ring-opening side reactions.[1] The reaction is typically conducted in an inert, anhydrous solvent such as 1,2-dichloroethane.[1]
Q2: Why is my reaction mixture turning into a dark, tar-like substance?
A2: The formation of a dark, polymeric substance is a frequent issue in furan chemistry, primarily due to the furan ring's sensitivity to acidic conditions.[1] This can be caused by:
-
Excessive Acidity: Using a sulfonating agent that is too strong or having acidic impurities in the reaction mixture can catalyze the polymerization of furan.
-
High Temperatures: Elevated temperatures can accelerate decomposition and polymerization pathways.
-
Presence of Water: Water can promote ring-opening of the furan moiety, leading to reactive intermediates that can polymerize.
Q3: I am getting a low yield of this compound. What are the likely reasons?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient for the complete conversion of the starting material.
-
Side Reactions: The formation of byproducts such as furan-2,5-disulfonic acid or polymeric tars consumes the starting material and desired product.
-
Product Decomposition: The product itself can degrade under harsh reaction or workup conditions.
-
Loss during Workup and Purification: Inefficient extraction or purification methods can lead to significant product loss.
Q4: How can I minimize the formation of the furan-2,5-disulfonic acid byproduct?
A4: The formation of the disulfonated byproduct occurs when the furan ring undergoes a second electrophilic attack. To minimize this, consider the following:
-
Control Stoichiometry: Use a controlled molar ratio of the sulfonating agent to furan. An excess of the sulfonating agent can promote disulfonation.
-
Milder Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can favor monosulfonation. The electron-withdrawing sulfonic acid group on this compound deactivates the ring, making the second sulfonation slower than the first.[1]
Q5: What are the recommended purification techniques for this compound?
A5: Purification can be challenging. Common methods include:
-
Precipitation/Crystallization: The product may precipitate from the reaction mixture upon cooling. It can then be collected by filtration and washed with a cold, non-polar solvent.
-
Separation via Barium Salts: The differential solubility of the barium salts of mono- and disulfonic acids in ethanol (B145695) can be exploited for separation.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low or No Product Formation | Inactive sulfonating agent. | Use a fresh, high-quality SO₃·pyridine complex. The quality of the complex is crucial for reproducible yields. |
| Low reaction temperature. | While high temperatures are detrimental, the reaction may not proceed at a sufficient rate if the temperature is too low. A typical range is 80-100°C.[1] | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. | |
| Formation of a Black Tar | Reaction temperature is too high. | Maintain strict temperature control. The sulfonation of furan is exothermic, so controlled addition of reagents and efficient cooling are important. |
| Use of a strong acid. | Avoid strong acids. The SO₃·pyridine complex is the recommended milder reagent. | |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents to prevent ring-opening and subsequent polymerization. | |
| Product is Contaminated with Furan-2,5-disulfonic Acid | Excess sulfonating agent. | Carefully control the stoichiometry of the SO₃·pyridine complex. A 1:1 molar ratio with furan is a good starting point. |
| Prolonged reaction time or high temperature. | Optimize the reaction time and temperature to favor the formation of the monosulfonated product. | |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture. | Try precipitating the product by adding a non-polar solvent after the reaction is complete. |
| Product is an oil instead of a solid. | Attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Purification via conversion to a salt is another option. |
Data Presentation
Impact of Reaction Parameters on this compound Yield (Illustrative)
| Parameter | Condition | Observed Yield | Comments |
| Temperature | 60°C | Low | Reaction proceeds slowly. |
| 80-100°C | Optimal | Good balance between reaction rate and minimizing side reactions.[1] | |
| >120°C | Low | Increased formation of tar and disulfonated byproduct. | |
| Reaction Time | Short | Low | Incomplete conversion of starting material. |
| Optimal | High | Reaction goes to completion with minimal byproduct formation (monitor by TLC/HPLC). | |
| Prolonged | Decreasing | Increased chance of disulfonation and product degradation. | |
| Sulfonating Agent | SO₃·pyridine | Good | Milder reagent, leading to higher selectivity for the mono-sulfonated product.[1] |
| Oleum/Conc. H₂SO₄ | Very Low | Strong acidity causes significant polymerization and charring. |
Experimental Protocols
Synthesis of this compound using Sulfur Trioxide-Pyridine Complex
Materials:
-
Furan (freshly distilled)
-
Sulfur trioxide-pyridine complex (SO₃·pyridine)
-
1,2-Dichloroethane (anhydrous)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Barium carbonate or Barium hydroxide
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the sulfur trioxide-pyridine complex (1.0 equivalent) in anhydrous 1,2-dichloroethane.
-
Addition of Furan: Add freshly distilled furan (1.0 equivalent) to the suspension via the dropping funnel.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for several hours. Monitor the progress of the reaction by TLC.
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate from the solution.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
If no precipitate forms, the solvent can be carefully removed under reduced pressure.
-
-
Purification (optional, via Barium Salt):
-
Dissolve the crude product in water and neutralize with a slight excess of barium carbonate or barium hydroxide.
-
Filter the mixture to remove any insoluble impurities.
-
The barium salt of this compound can be precipitated by adding ethanol to the aqueous solution. The barium salt of furan-2,5-disulfonic acid is generally more soluble in ethanol.
-
Collect the precipitated barium salt by filtration.
-
To obtain the free sulfonic acid, the barium salt can be treated with a stoichiometric amount of sulfuric acid, followed by filtration of the insoluble barium sulfate.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude Furan-2-Sulfonic Acid
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude furan-2-sulfonic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound, offering potential causes and solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Final product is a dark, tarry substance | Polymerization of furan (B31954) rings under harsh acidic or high-temperature conditions.[1][2] | - Use milder sulfonating agents during synthesis, such as a sulfur trioxide-pyridine complex, to prevent excessive polymerization.[3] - During workup and purification, avoid high temperatures where possible.[2] - Consider purification via recrystallization with the use of decolorizing activated carbon to adsorb colored impurities.[1] |
| Low yield of purified product | - Co-precipitation of inorganic salts (e.g., sodium sulfate) if the synthesis involved neutralization and acidification steps. - Incomplete crystallization or precipitation. - Degradation of the product during purification.[4] | - When crystallizing from an aqueous solution, ensure the temperature is controlled to prevent the co-precipitation of salts.[1][5] - To maximize crystal formation, cool the solution slowly and consider placing it in an ice bath after it has reached room temperature.[1] - Avoid prolonged exposure to high heat and strong acids to minimize degradation.[4] |
| Product "oils out" during recrystallization | The solution is supersaturated, or the rate of cooling is too rapid for proper crystal lattice formation.[1] | - Increase the volume of the recrystallization solvent to ensure the crude product is fully dissolved at high temperatures.[1] - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[6] - If the problem persists, consider a different solvent system. |
| Purified product has a low or broad melting point | The presence of residual impurities, such as furan-2,5-disulfonic acid, unreacted starting materials, or inorganic salts.[1][3] | - Repeat the purification step (e.g., recrystallization). - Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adherent mother liquor containing impurities.[1] - Confirm purity using analytical techniques like HPLC.[7] |
| Difficulty in removing furan-2,5-disulfonic acid | Furan-2,5-disulfonic acid is a common byproduct of sulfonation and may have similar solubility properties to the monosulfonated product.[3][8] | - A potential method for separating furan sulfonic acids involves the differential solubility of their barium salts in ethanol.[3] - Consider chromatographic purification for more challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include polymeric or tar-like substances formed by the polymerization of the furan ring, especially under strong acidic conditions.[1] Another significant impurity can be furan-2,5-disulfonic acid, which arises from polysulfonation during synthesis.[3] Residual inorganic salts from the workup process may also be present.[1]
Q2: Which purification methods are most effective for this compound?
A2: Due to its polar and acidic nature, recrystallization is a common and effective method. While specific solvents for this compound are not widely documented, analogous compounds like furan-2-carboxylic acid can be recrystallized from boiling water or carbon tetrachloride, often with the addition of decolorizing carbon.[1][5] For highly challenging separations, such as removing isomeric disulfonic acids, column chromatography would be a suitable, albeit more complex, alternative.[9]
Q3: My purified this compound is unstable and darkens over time. How can I prevent this?
A3: Furan derivatives can be sensitive to air, light, and heat.[4] Store the purified compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place, preferably refrigerated, to minimize degradation.
Q4: Can I use distillation to purify this compound?
A4: While vacuum distillation is a common technique for purifying other furan derivatives like furan-2-carboxylic acid, it may not be suitable for this compound.[1] Sulfonic acids have very high boiling points and are prone to decomposition at the elevated temperatures required for distillation, even under vacuum. Recrystallization or chromatography are generally preferred methods.
Q5: What analytical techniques can I use to assess the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of furan derivatives and can be used to quantify the amount of this compound relative to its impurities.[7] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the purified product and identify any structural impurities.[3]
Quantitative Data Summary
The following tables provide representative data for purification methods, adapted from procedures for analogous furan compounds due to the limited availability of specific data for this compound.
Table 1: Representative Recrystallization Data (Adapted from Furan-2-Carboxylic Acid Purification)
| Recrystallization Solvent | Crude Purity (by titration) | Purified Purity | Yield of Purified Product |
| Boiling Water with Decolorizing Carbon | 93-95%[5] | >99% | 60-63%[5] |
| Carbon Tetrachloride | Not Specified | "Correct melting point"[5] | Not Specified |
Table 2: Representative Vacuum Distillation Data (Adapted from Furan-2-Carboxylic Acid Purification)
| Boiling Point (°C at 20 mmHg) | Appearance of Distillate | Yield from Crude Acid |
| 141–144 °C[1] | Pure white solid[1] | 75–85%[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Aqueous Solution
This protocol is adapted from the purification of furan-2-carboxylic acid and should be optimized for this compound.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of boiling deionized water.
-
Decolorization: If the solution is colored, add a small amount of activated decolorizing carbon (approximately 2% w/w of the crude product) to the hot solution.[1]
-
Hot Filtration: Boil the solution for a few minutes and then perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Be cautious not to cool to a temperature where inorganic salt impurities may co-precipitate.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Chromatographic Purification
This is a general protocol and should be optimized based on the specific impurities present.
-
Stationary Phase Selection: Choose a suitable stationary phase. For a polar, acidic compound like this compound, silica (B1680970) gel may be used, but care must be taken as the acidic nature of silica could potentially cause degradation.[4] Alternatively, a reverse-phase C18 silica gel could be employed.
-
Mobile Phase Selection: Develop an appropriate mobile phase system. For normal phase (silica gel) chromatography, a polar solvent system such as a mixture of ethyl acetate (B1210297) and hexanes with a small amount of acetic or formic acid might be effective. For reverse-phase chromatography, a mixture of water (with an acidic modifier like formic or acetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate.
-
Column Packing: Properly pack a chromatography column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Home Page [chem.ualberta.ca]
- 7. benchchem.com [benchchem.com]
- 8. Furan-2,5-disulfonic acid | C4H4O7S2 | CID 85864845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Furan-2-Sulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of furan-2-sulfonic acid. The following information is designed to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound is primarily complicated by the inherent reactivity of the furan (B31954) ring, especially under acidic conditions. The most prevalent side reactions include:
-
Polymerization and Tar Formation: Furan is highly susceptible to acid-catalyzed polymerization, leading to the formation of dark, insoluble tars and a significant reduction in the yield of the desired product.[1][2]
-
Ring-Opening: In the presence of strong acids and water, the furan ring can undergo acid-catalyzed ring-opening, resulting in various acyclic byproducts.[3]
-
Polysulfonation: The electron-rich nature of the furan ring makes it prone to further electrophilic substitution, leading to the formation of furan-2,5-disulfonic acid as a major byproduct.[1]
Q2: My reaction mixture has turned dark brown/black and a tar-like substance has precipitated. What is causing this and how can I prevent it?
A2: The formation of a dark, tarry substance is a clear indication of furan ring polymerization. This is typically caused by overly harsh acidic conditions, high reaction temperatures, or prolonged reaction times.[2] To mitigate this:
-
Use a Milder Sulfonating Agent: Employing a complex of sulfur trioxide with a Lewis base, such as the sulfur trioxide-pyridine (SO₃·pyridine) complex, is highly recommended. This moderates the electrophilicity of SO₃ and minimizes polymerization.[1][4]
-
Control the Temperature: Maintain a consistent and moderate reaction temperature, typically around 100°C when using the SO₃·pyridine complex in a solvent like ethylene (B1197577) chloride.[1]
-
Minimize Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.[3]
Q3: I've obtained a mixture of products. How can I confirm the presence of this compound and identify the byproducts?
A3: A combination of analytical techniques can be used for product identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the components of your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify this compound and help in the characterization of impurities like furan-2,5-disulfonic acid by comparing the obtained spectra with known data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile byproducts that may have formed during the reaction.[5][6]
Q4: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A4: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: As discussed, high temperatures and harsh acids can lead to product loss through side reactions. Optimization of the sulfonating agent, temperature, and reaction time is crucial.[2][7]
-
Stoichiometry of the Sulfonating Agent: An excess of the sulfonating agent can favor the formation of furan-2,5-disulfonic acid. Careful control of the stoichiometry is necessary to maximize the yield of the mono-sulfonated product.[1]
-
Product Loss During Workup: this compound is water-soluble, and significant amounts can be lost during aqueous workup and extraction steps.[8]
Q5: How can I purify crude this compound?
A5: A common method for the purification of this compound and its separation from the disulfonated byproduct involves the differential solubility of their barium salts. The barium salt of this compound is soluble in ethanol (B145695), while the barium salt of furan-2,5-disulfonic acid is insoluble. This allows for their separation by filtration. The purified sulfonic acid can then be regenerated by treatment with a suitable acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark and forms a tar-like solid. | Polymerization of the furan ring due to overly acidic conditions or high temperatures.[2] | - Use a milder sulfonating agent like the SO₃·pyridine complex.- Maintain a controlled reaction temperature (e.g., ~100°C).- Minimize reaction time by monitoring its progress.[3] |
| Low yield of this compound. | - Formation of byproducts (polysulfonation, polymerization).- Product loss during workup.[7][8] | - Optimize the stoichiometry of the sulfonating agent to favor mono-sulfonation.- Refine the workup procedure to minimize the loss of the water-soluble product. |
| Presence of a significant amount of a second, more polar product by TLC/HPLC. | Formation of furan-2,5-disulfonic acid due to over-sulfonation.[1] | - Reduce the molar ratio of the sulfonating agent to furan.- Consider a shorter reaction time. |
| Difficulty in isolating the product from the aqueous phase. | This compound is highly soluble in water.[8] | - Consider converting the sulfonic acid to a salt (e.g., barium salt) to facilitate isolation and purification. |
| Product appears oily or does not crystallize properly. | Presence of impurities or residual solvent. | - Purify the product using the barium salt precipitation method followed by re-acidification.- Ensure all solvents are thoroughly removed under reduced pressure. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Synthesis of this compound
| Parameter | Effect on Yield of this compound | Effect on Side Product Formation | Recommendations |
| Sulfonating Agent | Milder agents (e.g., SO₃·pyridine) generally give higher yields of the desired product.[1] | Stronger acids (e.g., fuming sulfuric acid) significantly increase polymerization and tar formation.[1] | Use the SO₃·pyridine complex for optimal results. |
| Temperature | Higher temperatures can increase the reaction rate but may lead to decomposition at excessive levels.[2] | Elevated temperatures promote polymerization and the formation of colored impurities.[2] | Maintain a moderate and controlled temperature (e.g., ~100°C). |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Prolonged reaction times increase the likelihood of byproduct formation, including polysulfonation and polymerization.[3] | Monitor the reaction progress and stop it once the starting material is consumed. |
| Stoichiometry (Sulfonating Agent:Furan) | A 1:1 molar ratio is theoretically ideal for mono-sulfonation. | An excess of the sulfonating agent will lead to an increased yield of furan-2,5-disulfonic acid.[1] | Use a carefully controlled stoichiometry, starting with a 1:1 ratio and optimizing as needed. |
| Solvent | An inert, anhydrous solvent like ethylene chloride is commonly used.[1] | The presence of water can lead to ring-opening side reactions.[3] | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
Experimental Protocols
Synthesis of this compound using Sulfur Trioxide-Pyridine Complex
This protocol is a general guideline based on established methods for the sulfonation of furan.[1][4]
Materials:
-
Furan (freshly distilled)
-
Sulfur trioxide-pyridine complex (SO₃·pyridine)
-
Anhydrous ethylene chloride (1,2-dichloroethane)
-
Barium carbonate or barium hydroxide (B78521)
-
Ethanol
-
Sulfuric acid (dilute)
-
Diatomaceous earth (optional, for filtration)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, dissolve freshly distilled furan in anhydrous ethylene chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonating Agent: In a separate flask, prepare a slurry of the SO₃·pyridine complex in anhydrous ethylene chloride. Add this slurry portion-wise to the stirred furan solution.
-
Reaction: Heat the reaction mixture to approximately 100°C and maintain this temperature with stirring. Monitor the progress of the reaction by TLC or HPLC.
-
Workup - Isolation of Barium Salts:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture.
-
Neutralize the mixture with a slurry of barium carbonate or a solution of barium hydroxide until the pH is neutral.
-
Heat the mixture to boiling and then filter it hot (a pad of diatomaceous earth may aid filtration) to remove any insoluble impurities.
-
-
Separation of Mono- and Di-sulfonated Products:
-
Evaporate the filtrate to dryness under reduced pressure to obtain the crude barium salts.
-
Add ethanol to the solid residue and reflux the mixture. The barium salt of this compound will dissolve in the hot ethanol, while the barium salt of furan-2,5-disulfonic acid will remain as an insoluble solid.
-
Filter the hot mixture to separate the insoluble barium furan-2,5-disulfonate.
-
Allow the ethanolic filtrate to cool, which may cause the barium furan-2-sulfonate to crystallize. Alternatively, the ethanol can be removed under reduced pressure to yield the solid barium furan-2-sulfonate.
-
-
Regeneration of the Free Acid:
-
Dissolve the purified barium furan-2-sulfonate in water.
-
Carefully add a stoichiometric amount of dilute sulfuric acid to precipitate barium sulfate.
-
Filter off the barium sulfate.
-
The filtrate is an aqueous solution of this compound. The water can be removed under reduced pressure to yield the final product.
-
Visualizations
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Furan-2-Sulfonic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of furan-2-sulfonic acid and its derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most widely used method is the direct sulfonation of furan (B31954) via electrophilic aromatic substitution.[1][2] Due to the high reactivity of the furan ring and its propensity for polymerization under harsh acidic conditions, a mild sulfonating agent is required.[1][3] The pyridine-sulfur trioxide (SO₃·py) complex is the reagent of choice for this transformation, typically carried out in an inert, anhydrous solvent like 1,2-dichloroethane (B1671644) at elevated temperatures.[1][2]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A2: The formation of dark, tarry substances is a common issue and is typically due to the polymerization or resinification of the furan ring.[1][3] Furan and its derivatives are sensitive to strong acids, which can catalyze this unwanted side reaction.[3][4] The presence of water can also promote ring-opening, leading to intermediates that readily polymerize.[3][4][5]
To prevent this, consider the following strategies:
-
Use a Milder Sulfonating Agent: Employ the pyridine-SO₃ complex, which is less aggressive than fuming sulfuric acid.[2]
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to minimize water content.[3]
-
Control the Temperature: Avoid excessively high temperatures. A range of 80-100°C is generally effective for the sulfonation of furan with the pyridine-SO₃ complex.[2]
-
Minimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.[2][3]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can result from several factors. Beyond polymerization (see Q2), other common causes include:
-
Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time or slightly increasing the temperature, while monitoring for decomposition.[6]
-
Purity of Reactants: Ensure the furan starting material is pure and the pyridine-SO₃ complex is of good quality and handled under anhydrous conditions.
-
Suboptimal Stoichiometry: The molar ratio of furan to the sulfonating agent is crucial. An excess of the sulfonating agent can lead to the formation of polysulfonated byproducts.[1]
-
Inefficient Work-up and Purification: The desired product may be lost during extraction or purification steps.[3][6]
Q4: How can I control the formation of polysulfonated byproducts?
A4: Polysulfonation, particularly the formation of furan-2,5-disulfonic acid, can be a significant side reaction.[7] To favor the desired mono-sulfonated product at the 2-position, it is essential to control the stoichiometry of the reactants.[1] Using a 1:1 molar ratio of the furan substrate to the pyridine-SO₃ complex is recommended. Adding the furan substrate slowly to the suspension of the sulfonating agent can also help to maintain a low concentration of furan and minimize further substitution.
Q5: Are there greener alternatives to the traditional sulfonation methods?
A5: Yes, greener approaches using solid-supported catalysts have been developed.[1] These methods offer advantages such as catalyst reusability and often milder reaction conditions. For example, silica-supported Brønsted acids like perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been used effectively.[1] These reactions can also be accelerated using microwave irradiation, which significantly reduces reaction times and can improve yields.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive sulfonating agent (hydrolyzed). | Use fresh pyridine-SO₃ complex and ensure anhydrous conditions. |
| Low reaction temperature. | Gradually increase the temperature to the recommended 80-100°C range while monitoring with TLC.[2] | |
| Insufficient reaction time. | Continue stirring at the optimal temperature and monitor the reaction progress over a longer period.[2] | |
| Formation of Dark Tarry Polymer | Reaction conditions are too harsh (e.g., strong acid, high temperature). | Use a milder sulfonating agent like the pyridine-SO₃ complex.[2] Maintain the lowest effective temperature.[3] |
| Presence of water. | Use anhydrous solvents and flame-dried glassware.[3] | |
| Reaction time is too long. | Stop the reaction as soon as the starting material is consumed.[3] | |
| Multiple Spots on TLC (Side Products) | Polysulfonation. | Use a 1:1 molar ratio of furan to sulfonating agent.[1] Consider adding the furan substrate slowly to the reaction mixture. |
| Ring-opened byproducts. | Ensure anhydrous conditions and avoid strong, non-complexed acids.[4][5] | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | Cool the reaction mixture to room temperature or below to encourage precipitation.[2] |
| Product is an oil instead of a solid. | Attempt to purify via column chromatography or convert the sulfonic acid to a salt (e.g., barium salt) which may be crystalline.[1] | |
| Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to break the emulsion. |
Data Presentation: Comparison of Sulfonation Methods
The following table summarizes yields for the synthesis of this compound using different catalytic systems. This data allows for a direct comparison of reaction efficiency under various conditions.
| Catalyst System | Conditions | Reaction Time | Yield (%) | Reference |
| Pyridine-SO₃ complex | 1,2-Dichloroethane, 80-100°C | Several hours | Good (unspecified) | [2] |
| SiO₂/HClO₄ | Conventional Heating | 5.0 hours | 73 | [1] |
| SiO₂/KHSO₄ | Conventional Heating | 2.5 hours | 79 | [1] |
| SiO₂/HClO₄ | Microwave Irradiation | 2 minutes | 69 | [1] |
| SiO₂/KHSO₄ | Microwave Irradiation | 3 minutes | 87 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Pyridine-Sulfur Trioxide Complex
This protocol is a representative method for the direct sulfonation of furan.[2]
Materials:
-
Pyridine-sulfur trioxide complex (SO₃·py)
-
Furan (freshly distilled)
-
Anhydrous 1,2-dichloroethane
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heating mantle
-
Dropping funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend the pyridine-sulfur trioxide complex (1.0 equivalent) in anhydrous 1,2-dichloroethane.
-
Reagent Addition: Add furan (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension of the SO₃·py complex.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C using a heating mantle and continue stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them with TLC.
-
Work-up and Isolation: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. The product, this compound, often precipitates from the solution.
-
Purification: Isolate the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent. Alternatively, the solvent can be removed under reduced pressure to yield the crude solid.
Protocol 2: Purification of Mono- and Di-sulfonated Furans
This protocol describes a method for separating this compound from furan-2,5-disulfonic acid based on the differential solubility of their barium salts.[1]
Materials:
-
Crude mixture of furan sulfonic acids
-
Barium carbonate or barium hydroxide (B78521)
-
Water
-
Filtration apparatus
Procedure:
-
Salt Formation: Neutralize an aqueous solution of the crude sulfonic acid mixture with barium carbonate or barium hydroxide until the evolution of CO₂ ceases or the solution is neutral.
-
Evaporation: Filter the hot solution to remove any excess barium salt and evaporate the filtrate to dryness to obtain the barium salts of the furan sulfonic acids.
-
Differential Solubilization: Treat the dry barium salt mixture with 95% ethyl alcohol. The barium salt of this compound is soluble in ethanol, while the barium salt of furan-2,5-disulfonic acid is insoluble.
-
Separation: Filter the mixture to separate the insoluble barium furan-2,5-disulfonate.
-
Recovery: The soluble barium furan-2-sulfonate can be recovered by evaporating the ethanol from the filtrate. The free sulfonic acids can be regenerated by treatment with a stoichiometric amount of sulfuric acid, followed by filtration of the precipitated barium sulfate.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Furan-2-Sulfonic Acid Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of furan-2-sulfonic acid production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound at a larger scale.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient mixing or localized temperature variations. | - Ensure robust agitation in the reactor to maintain a homogeneous reaction mixture.- Implement precise temperature control to prevent side reactions.[1] |
| Degradation of the furan (B31954) ring by strong acidic conditions.[1][2] | - Use a milder sulfonating agent, such as a sulfur trioxide-pyridine complex, to control the reactivity.[1]- Optimize the rate of addition of the sulfonating agent to avoid localized high concentrations of acid. | |
| Formation of Dark, Tarry By-products | Polymerization of furan under acidic conditions, which is exacerbated at higher temperatures.[1][2] | - Maintain strict temperature control throughout the reaction.[1]- Minimize reaction time by monitoring for completion.[2]- Ensure the use of anhydrous solvents and reagents to prevent side reactions promoted by water.[2] |
| Product "Oils Out" During Crystallization | The solution is supersaturated, or the cooling rate is too rapid, which is a common issue in large-volume crystallizations.[3] | - Increase the volume of the recrystallization solvent.- Implement a controlled, gradual cooling profile to encourage proper crystal formation.[3]- Consider seeding the solution with a small amount of pure this compound to initiate crystallization. |
| Difficulty in Isolating Pure Product | Co-precipitation of inorganic salts (e.g., sodium sulfate) if sulfuric acid and a sodium-based workup are used.[4] | - Carefully control the pH during workup and crystallization.- Wash the crude product with a solvent in which the inorganic salts are insoluble but the desired product has low solubility. |
| The presence of colored impurities and tarry by-products.[4] | - Treat the aqueous solution of the product with activated carbon to adsorb colored impurities before crystallization.[3]- Recrystallize the crude product from a suitable solvent system. For related compounds, boiling water or carbon tetrachloride has been effective.[3] |
Frequently Asked Questions (FAQs)
1. What is the most significant challenge when scaling up the sulfonation of furan?
The primary challenge is managing the high reactivity of the furan ring. Furan is susceptible to polymerization and ring-opening under the strong acidic conditions typically used for sulfonation.[1][2] This issue is magnified at scale due to challenges in heat dissipation and maintaining homogeneous reaction conditions.
2. Which sulfonating agent is recommended for large-scale synthesis?
For larger-scale production, a milder sulfonating agent like a sulfur trioxide-pyridine complex is often preferred over harsher reagents like fuming sulfuric acid.[1] This complex moderates the reactivity of sulfur trioxide, leading to higher selectivity for the desired 2-sulfonated product and minimizing the formation of polymeric by-products.[1]
3. How can I control the exothermicity of the reaction during scale-up?
Effective heat management is crucial. This can be achieved through:
-
Slow, controlled addition of the sulfonating agent: This prevents a rapid increase in temperature.
-
Efficient reactor cooling: Utilize a reactor with a cooling jacket and ensure adequate coolant flow.
-
Good agitation: This promotes heat transfer and prevents the formation of localized hot spots.
4. What are the typical impurities encountered in scaled-up this compound production?
Common impurities include:
-
Unreacted furan.
-
Polysulfonated furan derivatives.
-
Inorganic salts from the workup procedure.[4]
-
Ring-opened by-products.[2]
5. What purification methods are suitable for large-scale production of this compound?
At scale, purification strategies often involve:
-
Crystallization: This is a primary method for isolating the product. Careful selection of the solvent and controlled cooling are critical for obtaining high purity and good crystal morphology.
-
Activated Carbon Treatment: To remove colored impurities, the product solution can be treated with activated carbon before crystallization.[3]
-
Washing: Washing the isolated crystals with a well-chosen solvent can remove residual impurities.
Experimental Protocols
Key Experiment: Sulfonation of Furan using Sulfur Trioxide-Pyridine Complex (Illustrative Scale-Up)
This protocol provides a general methodology for the sulfonation of furan on a larger scale. Note: This is an illustrative protocol and should be optimized for specific equipment and safety considerations.
Materials:
-
Furan (e.g., 1 kg, ~14.7 mol)
-
Pyridine (B92270) (e.g., 1.2 kg, ~15.2 mol)
-
Sulfur trioxide (e.g., 1.2 kg, ~15.0 mol)
-
1,2-Dichloroethane (anhydrous)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Activated carbon
-
Hydrochloric acid (for acidification)
Procedure:
-
Preparation of the Sulfonating Agent: In a separate, dry reactor, prepare the sulfur trioxide-pyridine complex by slowly adding sulfur trioxide to pyridine in 1,2-dichloroethane, maintaining a low temperature (e.g., 0-10 °C).
-
Reaction Setup: Charge the main reactor with a solution of furan in 1,2-dichloroethane. Ensure the reactor is equipped with a robust overhead stirrer, a temperature probe, and a cooling system.
-
Sulfonation: Slowly add the prepared sulfur trioxide-pyridine complex solution to the furan solution. Maintain the reaction temperature in the range of 80-100 °C.[1] The addition rate should be controlled to manage the reaction exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the consumption of furan is complete.
-
Quenching and Workup: Cool the reaction mixture and carefully quench by adding it to a stirred aqueous solution of sodium hydroxide to neutralize the acid.
-
Decolorization: Separate the aqueous layer and treat it with activated carbon to remove colored impurities.
-
Isolation: Filter off the activated carbon. Acidify the filtrate with hydrochloric acid to precipitate the this compound.
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Purification: Cool the mixture to induce crystallization. Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data
The following table summarizes typical reaction parameters at laboratory and illustrative pilot scales.
| Parameter | Laboratory Scale (e.g., 10 g Furan) | Illustrative Pilot Scale (e.g., 1 kg Furan) |
| Furan | 10 g | 1 kg |
| Sulfur Trioxide-Pyridine Complex | ~1.1 - 1.2 molar equivalents | ~1.1 - 1.2 molar equivalents |
| Solvent Volume | 100-200 mL | 10-20 L |
| Reaction Temperature | 80-100 °C[1] | 80-100 °C (with stringent control)[1] |
| Addition Time of Sulfonating Agent | 15-30 minutes | 2-4 hours |
| Typical Reported Yield | 80-85%[1] | 70-80% (expected decrease on scale-up) |
| Purity Before Recrystallization | ~90-95% | ~85-90% |
Visualizations
Caption: Experimental Workflow for this compound Scale-Up.
Caption: Troubleshooting Logic for Low Yield in this compound Production.
References
Furan-2-Sulfonic Acid: A Technical Guide to Safe Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidelines for the safe storage and handling of furan-2-sulfonic acid. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of the compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound combines the hazardous properties of a furan (B31954) derivative and a sulfonic acid. The furan ring structure suggests potential for the formation of explosive peroxides upon prolonged storage, especially in the presence of air and light.[1] It is also likely to be flammable and may be harmful if inhaled or swallowed, causing skin and eye irritation.[2] The sulfonic acid group makes the compound corrosive, capable of causing severe skin and eye burns, as well as respiratory tract irritation.[2][3]
Q2: How should this compound be stored to ensure its stability?
To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4] The storage area should be designated for flammable and corrosive materials. To inhibit peroxide formation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] Refrigeration is advisable for long-term storage.
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate personal protective equipment (PPE) is mandatory when handling this compound to prevent contact with skin, eyes, and the respiratory system. The recommended PPE includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when handling the compound outside of a chemical fume hood.[3]
Q4: What are the signs of degradation or contamination of this compound?
Visual inspection for discoloration (yellowing or browning), and the presence of crystals or precipitates can indicate degradation or peroxide formation.[1] If peroxide formation is suspected, the container should not be opened and should be handled as potentially explosive. Contact your institution's environmental health and safety (EHS) office for guidance on testing for peroxides and proper disposal.
Q5: What is the proper procedure for cleaning up a spill of this compound?
In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[4] Do not use combustible materials like paper towels to clean up spills. The absorbed material should be collected in a suitable, labeled container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately. Always wear the appropriate PPE during cleanup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | - Confirm the purity of the compound using an appropriate analytical technique. - If degradation is confirmed, dispose of the old stock according to institutional guidelines and use a fresh sample. |
| Visible crystal formation in the container | Potential peroxide formation.[1] | - DO NOT OPEN THE CONTAINER. - Segregate the container in a safe location. - Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on peroxide testing and disposal. |
| Strong, irritating odor upon opening the container | The compound is volatile and corrosive. | - Ensure all handling is performed in a certified chemical fume hood. - Verify that your respiratory protection is adequate. |
Quantitative Data Summary
| Parameter | Guideline | Source(s) |
| Storage Temperature | Cool, dry place; Refrigeration recommended for long-term storage. | [2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | [1] |
| Light Sensitivity | Protect from light. Store in an opaque or amber container. | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[4] | [2][4] |
Experimental Protocol: Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
troubleshooting furan-2-sulfonic acid synthesis impurities
Welcome to the technical support center for the synthesis of furan-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the synthesis of this compound and the management of related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted method for the synthesis of this compound is the sulfonation of furan (B31954) using a sulfur trioxide-pyridine (SO₃-pyridine) complex.[1] This method is favored because the complex moderates the reactivity of sulfur trioxide, minimizing side reactions.[1] The reaction is typically performed in an inert solvent, such as 1,2-dichloroethane (B1671644), at an elevated temperature, generally around 100°C, to promote the formation of the desired monosulfonated product at the 2-position.[1]
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: The two main types of impurities encountered during the synthesis of this compound are:
-
Furan-2,5-disulfonic acid: This is a product of polysulfonation, where the furan ring is sulfonated at both the 2 and 5 positions.[1] It is more likely to form under harsh reaction conditions.[1]
-
Polymeric materials: Furan is sensitive to strong acids and can undergo acid-catalyzed polymerization, leading to the formation of dark, insoluble tar-like substances.[1][2][3]
Q3: How can I monitor the progress of the reaction to optimize the yield of this compound?
A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] By analyzing small aliquots of the reaction mixture over time, you can determine the point of maximum conversion of the starting material and minimal formation of byproducts, allowing you to stop the reaction at the optimal time.[1]
Q4: What are the recommended analytical techniques for characterizing the final product and identifying impurities?
A4: For the analysis of this compound and its impurities, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for assessing the purity of the final product and quantifying impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities. The substitution pattern on the furan ring will result in distinct chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry can be used to confirm the molecular weight of the product and its impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing a low yield of your desired product, consult the following troubleshooting guide.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.[1] - Reaction Temperature: A temperature that is too low can lead to a sluggish reaction. The typical temperature range for sulfonation with the SO₃-pyridine complex is around 100°C.[1] |
| Polymerization of Furan | - Acid Sensitivity: Furan is highly susceptible to polymerization in the presence of strong acids.[1][2][3] The use of the milder SO₃-pyridine complex is intended to mitigate this, but contamination with other acids can be an issue.[1] Ensure all glassware is clean and dry. - Anhydrous Conditions: The presence of water can contribute to side reactions.[3][6] Use anhydrous solvents and reagents. - Temperature Control: High temperatures can accelerate polymerization.[2] Maintain strict temperature control throughout the reaction. |
| Polysulfonation | - Stoichiometry of Sulfonating Agent: An excess of the sulfonating agent can lead to the formation of furan-2,5-disulfonic acid.[1] Use a controlled stoichiometry of the SO₃-pyridine complex. - Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor polysulfonation.[1] Optimize these parameters by monitoring the reaction progress. |
| Product Loss During Workup | - Extraction: this compound is highly polar and water-soluble. Ensure your extraction protocol is appropriate for such a compound. Multiple extractions may be necessary. - Purification: Product can be lost during crystallization or chromatographic purification. Optimize your purification procedure to maximize recovery. |
Issue 2: Presence of Significant Impurities in the Final Product
If your final product is contaminated with significant impurities, use the following guide to identify and address the issue.
Identifying and Mitigating Impurities:
| Impurity | Identification | Prevention and Removal |
| Furan-2,5-disulfonic acid | - NMR: In the ¹H NMR spectrum, furan-2,5-disulfonic acid will show a singlet for the two equivalent protons on the furan ring, whereas this compound will exhibit a more complex splitting pattern for the three distinct protons. - HPLC: The disulfonic acid is more polar and will likely have a different retention time than the monosulfonic acid. | - Prevention: Control the stoichiometry of the sulfonating agent, and avoid excessive reaction times and temperatures.[1] - Removal: Purification can be challenging due to the similar nature of the compounds. Fractional crystallization may be effective. The differential solubility of the barium salts of mono- and di-sulfonic acids in ethanol (B145695) has been reported as a method for separation. |
| Polymeric Material | - Appearance: The presence of dark brown or black insoluble material in the reaction mixture or final product is a strong indicator of polymerization.[2] - Solubility: These materials are typically insoluble in common organic solvents. | - Prevention: Use the SO₃-pyridine complex to moderate acidity.[1] Ensure anhydrous reaction conditions and maintain strict temperature control.[2][3][6] Using freshly distilled furan can remove peroxides that may initiate radical polymerization.[2] - Removal: Polymeric material can often be removed by filtration due to its insolubility. |
| Unreacted Furan | - TLC/HPLC: The presence of a spot/peak corresponding to the starting material. - NMR: Characteristic signals of furan will be present in the ¹H NMR spectrum. | - Prevention: Ensure the reaction is allowed to proceed to completion by monitoring with TLC or HPLC.[1] Confirm that the sulfonating agent is active. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the sulfonation of furan using a sulfur trioxide-pyridine complex.
Materials:
-
Furan (freshly distilled)
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
1,2-dichloroethane (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere and ensure all glassware is dry.
-
In the round-bottom flask, dissolve the sulfur trioxide-pyridine complex in anhydrous 1,2-dichloroethane with stirring.
-
Slowly add freshly distilled furan to the solution. The molar ratio of furan to the SO₃-pyridine complex should be carefully controlled, typically starting with a 1:1 ratio.
-
Heat the reaction mixture to approximately 100°C and maintain this temperature with stirring.
-
Monitor the reaction progress periodically using TLC or HPLC.
-
Once the reaction has reached the desired level of completion (typically when the starting material is consumed, and the formation of the disubstituted product is minimal), cool the mixture to room temperature.
-
The workup procedure will depend on the desired form of the product (e.g., as the free acid or a salt). For isolation of the acid, a careful aqueous workup may be employed, bearing in mind the high water solubility of the product.
Protocol 2: HPLC Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: With UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol).[4][7]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection Wavelength: UV detection at a wavelength where the furan ring absorbs, for example, 254 nm.[4]
-
Column Temperature: Ambient or controlled at 25-30°C.[4]
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample for analysis by dissolving a small amount of the reaction mixture or final product in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of this compound and identify any impurity peaks. The relative peak areas can be used to estimate the purity of the sample.
Visualizations
The following diagrams illustrate key workflows and concepts related to the troubleshooting of this compound synthesis.
References
- 1. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]
Technical Support Center: Removal of Unreacted Starting Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common purification techniques.
Liquid-Liquid Extraction
Q: I've formed a stable emulsion during liquid-liquid extraction. How can I break it?
A: Emulsion formation is a common issue where a third layer forms between the two immiscible solvents, preventing a clean separation.[1] Here are several methods to address this:
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of emulsions.[2][3]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2][4]
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Filtration: For persistent emulsions, filtering the mixture through a plug of glass wool or Celite® can be effective.[2][4]
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Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[2]
-
Centrifugation: If available, centrifuging the mixture can help to separate the layers.[2]
Q: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
A: A simple way to distinguish the layers is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[5] Generally, the denser solvent will be the bottom layer, but this is not always the case, so it is good practice to test.[6]
Q: My product seems to have low recovery after extraction. What could be the reason?
A: Low recovery can be due to several factors:
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Insufficient Mixing: The two phases may not have been mixed thoroughly enough, leading to incomplete extraction of the product into the organic layer.[7]
-
Improper pH: For acidic or basic compounds, the pH of the aqueous layer must be adjusted to ensure the compound is in its neutral form to be extracted into the organic solvent.[8]
-
Incorrect Solvent Choice: The chosen organic solvent may not have a high enough partition coefficient for your product.[8]
-
Premature Discarding of Layers: Never discard any layer until you have confirmed the location of your product.[5][6]
Column Chromatography
Q: My compounds are not separating well on the column. What can I do?
A: Poor separation can be frustrating. Here are some common causes and solutions:
-
Incorrect Solvent System: The polarity of the eluent may not be optimal. Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation of your product and the starting material.[1] An ideal Rf value for the desired compound is typically between 0.2 and 0.4.[1]
-
Column Overloading: Too much sample was loaded onto the column. A general guideline is to use a 30:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight for difficult separations.[9]
-
Improper Packing: The column may not be packed uniformly, leading to channeling where the sample runs down the column unevenly.[1] Ensure the silica gel is packed as a uniform slurry without any air bubbles.[10][11]
-
Similar Polarity: The product and starting material may have very similar polarities. In this case, consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel) or employing gradient elution, where the polarity of the mobile phase is gradually increased.[9]
Q: My product is stuck on the column and won't elute. What should I do?
A: This typically happens when the compound is too polar for the chosen eluent.
-
Increase Eluent Polarity: Gradually increase the polarity of the solvent system.[1] You can flush the column with a very polar solvent like methanol (B129727) at the end to elute highly retained compounds.[9]
-
Compound Decomposition: The compound may be unstable on the acidic silica gel.[1][12] Consider using a deactivated stationary phase, such as alumina, or adding a small amount of a modifier like triethylamine (B128534) to the eluent for basic compounds.[1]
Quantitative Data Summary: Column Chromatography Parameters
| Parameter | Guideline |
| Silica Gel to Sample Ratio | 30:1 to 100:1 (by weight) for difficult separations[9] |
| Ideal Rf of Target Compound | 0.2 - 0.4[1] |
| Flash Chromatography Flow Rate | ~2 inches/minute (solvent level descent)[9] |
Recrystallization
Q: No crystals are forming after I've cooled the solution. What went wrong?
A: The absence of crystal formation is a common issue in recrystallization.
-
Too Much Solvent: You may have used too much solvent, and the solution is not saturated. Try evaporating some of the solvent to concentrate the solution and then re-cool.[1][13]
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.[1][13]
-
Cooling Too Quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14][15]
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates as a liquid instead of a solid.[1]
-
Solvent Boiling Point is Too High: The boiling point of the solvent may be higher than the melting point of your compound. Try using a solvent with a lower boiling point.[1]
-
Solution Cooled Too Quickly: Rapid cooling can lead to oiling out. Reheat the solution to dissolve the oil, perhaps adding a small amount of additional solvent, and allow it to cool more slowly.[13]
Frequently Asked Questions (FAQs)
Q: What is the first step I should take to remove unreacted starting material?
A: A preliminary aqueous work-up is often the first and most crucial step.[16] This involves dissolving the crude reaction mixture in an organic solvent and washing it with water or an aqueous solution to remove water-soluble impurities, acids, or bases.[16][17][18]
Q: How do I choose the best purification method?
A: The choice of purification method depends on the physical and chemical properties of your product and the unreacted starting material.[19]
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Distillation is suitable for separating volatile liquids with different boiling points.[20][21][22]
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Recrystallization is used for purifying solid compounds.[15][19][23]
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Column Chromatography is a versatile technique for separating compounds based on differences in polarity.[19][24]
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Liquid-Liquid Extraction is used to separate compounds based on their differential solubility in two immiscible liquids.[19][20]
Q: What are scavenger resins?
A: Scavenger resins are solid-supported reagents designed to react selectively with and remove specific types of excess reagents or by-products from a reaction mixture.[4][25] This can be a highly effective method for purification.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Transfer: Transfer the solution to a separatory funnel.[6]
-
Washing:
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.[1][6]
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Draining: Remove the stopper and carefully drain the bottom layer into a flask.[1][6] Pour the top layer out through the top of the funnel into a separate flask.[5][6]
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Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).[1][6]
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Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[26]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC.[1]
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.[10][27]
-
Add a layer of sand.[27]
-
Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[10][11][27]
-
Add another layer of sand on top of the silica gel.[10]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and carefully load it onto the top of the silica gel.[16][28]
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.[9]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[9]
-
Analysis: Monitor the composition of the collected fractions using TLC.[1][9]
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1][9]
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimum amount of the hot solvent to dissolve it completely.[14][29][30]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[29][31]
-
Cooling: Allow the hot solution to cool slowly to room temperature.[14][29][30] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14][30]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14][29]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.[29]
Visualizations
Caption: General experimental workflow for product purification.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Liquid-liquid extraction [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Chromatography [chem.rochester.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. How to Perform a Recrystallization [thoughtco.com]
- 15. LabXchange [labxchange.org]
- 16. benchchem.com [benchchem.com]
- 17. Work-up - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 20. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 21. Simple Distillation | Lab Procedure | ChemTalk [chemistrytalk.org]
- 22. tiu.edu.iq [tiu.edu.iq]
- 23. people.chem.umass.edu [people.chem.umass.edu]
- 24. byjus.com [byjus.com]
- 25. silicycle.com [silicycle.com]
- 26. How To Run A Reaction [chem.rochester.edu]
- 27. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 28. orgchemboulder.com [orgchemboulder.com]
- 29. Recrystallization [wiredchemist.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Home Page [chem.ualberta.ca]
impact of solvent choice on furan sulfonation efficiency
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on furan (B31954) sulfonation efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are my furan sulfonation yields consistently low?
Low yields in furan sulfonation can be attributed to several factors. The furan ring is highly sensitive to strong acids, which can lead to competing side reactions like polymerization or ring-opening, especially in the presence of water.[1] Incomplete reactions or degradation of the starting material or product under harsh conditions are also common culprits.[1] For some furan derivatives, even with optimized conditions using various solvents like DCM, MeCN, and 1,2-DCE, the conversion may not exceed 10%.[2]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
The formation of dark, tarry substances is a classic sign of acid-catalyzed polymerization of the furan ring.[1][3] Furans, particularly those with electron-releasing substituents, are prone to polymerization under acidic conditions.[1] To prevent this, you should:
-
Use Milder Reagents: Opt for less aggressive sulfonating agents, such as a sulfur trioxide-pyridine (Pyridine-SO₃) or sulfur trioxide-dimethylformamide (SO₃-DMF) complex, instead of strong acids like concentrated sulfuric acid or oleum.[3][4][5]
-
Control Temperature: Run the reaction at the lowest effective temperature to slow the rate of polymerization.[1] For certain substrates, sulfonation at low temperatures can significantly improve yields and prevent excessive darkening of the solution.[6]
-
Ensure Anhydrous Conditions: Water can promote ring-opening and other side reactions that lead to polymerizable intermediates. Always use dry, anhydrous solvents and reagents.[1]
Q3: What is the best choice of solvent for furan sulfonation?
The ideal solvent is one that is inert to the sulfonating agent, does not react with the furan ring, and allows for good solubility of the starting materials. Key characteristics include:
-
Anhydrous and Aprotic: Protic solvents, like water or alcohols, can lead to furan ring-opening and should be avoided.[1][7]
-
Inertness: The solvent must not react with sulfur trioxide or the complex being used. Suitable choices often include chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) (DCE) or methylene (B1212753) chloride, as well as polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.[2][3][8][9]
-
Polarity: The choice may depend on the specific furan derivative and sulfonating agent. While many reactions are successful in nonpolar solvents, polar solvents may be preferred in some cases to ensure the materials remain in solution.[8]
Q4: Can I perform the sulfonation without any solvent?
Yes, in some instances, the sulfonation of oleo-furan compounds can be conducted without a solvent (neat), where the oleo-furan compound is in a liquid state and the sulfonating agent is introduced directly.[10] However, this approach requires excellent temperature control to manage the exothermic reaction and prevent polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Polymerization / Tar Formation | Reaction conditions are too harsh (strong acid, high temperature). | Switch to a milder sulfonating agent like a Pyridine-SO₃ complex.[3] Lower the reaction temperature and monitor it closely.[1] |
| Low or No Conversion | Poor solubility of starting materials. Inactive sulfonating agent. Reaction temperature is too low. | Select a solvent that better solubilizes your furan derivative. Consider a more polar, aprotic solvent. Verify the quality and activity of the sulfonating complex. Cautiously increase the reaction temperature while monitoring for signs of decomposition.[3] |
| Furan Ring-Opening | Presence of protic substances (water, alcohols). | Use thoroughly dried, anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[1] |
| Product Isolation Difficulties | Product is unstable on silica (B1680970) gel. Residual pyridine (B92270) from the sulfonating complex. | Use deactivated (neutral) silica or alumina (B75360) for column chromatography to prevent degradation of the sensitive furan product.[1] If using a Pyridine-SO₃ complex, residual pyridine can be removed by azeotropic distillation with a solvent like toluene.[11] |
Data on Solvent and Reagent Impact
The efficiency of furan sulfonation is highly dependent on the substrate, sulfonating agent, solvent, and temperature. The following table summarizes outcomes from various reported experiments.
| Furan Substrate | Sulfonating Agent | Solvent | Temperature | Product | Yield (%) | Reference |
| Furan | Pyridine-SO₃ complex | 1,2-Dichloroethane | 80-100 °C | 2-Furansulfonic acid | Good | [3] |
| Furan Derivative | SO₃ | DCM, MeCN, 1,2-DCE | Room Temp to 85 °C | Sulfonated Furan | ≤ 10% (conversion) | [2] |
| Alkyl Furoate | Not specified | Not specified | Low Temperature | Sulfonated Alkyl Furoate | 72% | [6] |
| 2-Furanone Derivative | Chlorosulfonic Acid | Methylene Chloride | -15 °C to Room Temp | Sulfonic Acid Derivative | 64% | [9] |
| Oleo-Furan Compound | Oleum or SO₃ complexes | Organic Solvent or Neat | -20 °C to 80 °C | Oleo-Furan Sulfonate | Not specified | [10] |
Experimental Protocols
Protocol 1: Sulfonation of Furan using Pyridine-SO₃ Complex
This protocol is adapted from established methods for the controlled sulfonation of the acid-sensitive furan ring.[3]
Materials:
-
Furan
-
Pyridine-sulfur trioxide complex (Pyridine-SO₃)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, suspend the pyridine-sulfur trioxide complex (1.0 equivalent) in anhydrous 1,2-dichloroethane.
-
Under a nitrogen atmosphere, add furan (1.0 equivalent) to the suspension via a syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product, 2-furansulfonic acid, will often precipitate from the solution.
-
Isolate the product by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
Protocol 2: General Sulfonation using Chlorosulfonic Acid
This protocol is a general guide for sulfonating furan derivatives that are stable enough to withstand chlorosulfonic acid, based on similar procedures.[9]
Materials:
-
Furan derivative
-
Chlorosulfonic acid
-
Anhydrous methylene chloride
Procedure:
-
Dissolve the furan derivative in anhydrous methylene chloride in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to a low temperature (e.g., -15 °C to 0 °C) using an appropriate cooling bath.
-
Prepare a solution of chlorosulfonic acid (1.0-1.2 equivalents) in anhydrous methylene chloride.
-
Add the chlorosulfonic acid solution dropwise to the stirred furan solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully and slowly pouring the mixture into a beaker of ice water or a cold, dilute alkaline solution.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by crystallization or chromatography.
Visual Guides
Caption: Experimental workflow for furan sulfonation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US20040242801A1 - Method for the sulfonation of compounds comprising free hydroxyl (OH) groups or primary or secondary groups - Google Patents [patents.google.com]
- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioderived furanic compounds as replacements for BTX in chemical intermediate applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00038A [pubs.rsc.org]
- 8. US3287389A - Complexes of so3 with nitriles, method of preparation thereof and method of sulfonation or sulfation therewith - Google Patents [patents.google.com]
- 9. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 10. US20240060006A1 - Tuning sulfonation and controlling oleo-furan surfactant compositions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Furan-2-sulfonic Acid and Benzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of furan-2-sulfonic acid and benzenesulfonic acid. While direct comparative kinetic studies are limited, this document synthesizes available experimental data and established chemical principles to offer insights into their relative performance in various chemical transformations.
Introduction
This compound and benzenesulfonic acid are both important organic sulfonic acids utilized in a range of applications, from chemical synthesis to materials science. Their reactivity is primarily dictated by the nature of the aromatic ring—the electron-rich furan (B31954) ring versus the classic aromatic benzene (B151609) ring—and the strongly electron-withdrawing sulfonic acid group. This guide explores the nuances of their chemical behavior, focusing on acidity, electrophilic aromatic substitution, and desulfonation reactions.
Physicochemical Properties
A fundamental comparison of the intrinsic properties of these two acids provides a basis for understanding their reactivity.
| Property | This compound | Benzenesulfonic Acid |
| Molecular Formula | C₄H₄O₄S[1] | C₆H₆O₃S[2] |
| Molecular Weight | 148.14 g/mol [1] | 158.18 g/mol [2] |
| Appearance | Not widely published | White deliquescent sheet crystals or a white waxy solid[2] |
| pKa | ~1.2 (estimated)[3] | -2.8 |
| Solubility | Soluble in water[3] | Soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether[2] |
Reactivity Comparison
Acidity
Benzenesulfonic acid is a significantly stronger acid than this compound, as indicated by their pKa values. The pKa of benzenesulfonic acid is -2.8, while the estimated pKa for this compound is around 1.2.[3] This difference in acidity can be attributed to the greater aromatic stabilization of the benzenesulfonate (B1194179) anion compared to the furan-2-sulfonate anion.
Electrophilic Aromatic Substitution
The reactivity of the aromatic ring towards electrophiles is a key point of distinction between these two molecules.
This compound: The furan ring is inherently more electron-rich and thus more reactive towards electrophilic attack than benzene.[3] However, the sulfonic acid group at the 2-position is a powerful electron-withdrawing group, which deactivates the furan ring to further electrophilic substitution.[3] Despite this deactivation, the furan ring can still undergo electrophilic aromatic substitution, typically at the 5-position. Due to the high reactivity of the furan nucleus, sulfonation of furan requires milder conditions, such as the use of a pyridine-sulfur trioxide complex, to prevent polymerization and ring-opening reactions that can occur with strong acids.[3]
Benzenesulfonic Acid: The sulfonation of benzene is a reversible reaction that requires heating with concentrated sulfuric acid or treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[4] The sulfonic acid group is a deactivating, meta-directing group for subsequent electrophilic aromatic substitution reactions on the benzene ring.
Desulfonation
The cleavage of the carbon-sulfur bond in a sulfonic acid is known as desulfonation and is essentially the reverse of sulfonation.
Benzenesulfonic Acid: The desulfonation of benzenesulfonic acid and its derivatives is a well-studied reaction.[5] It is typically achieved by heating the sulfonic acid in dilute aqueous acid.[6] The reaction is reversible, and the equilibrium can be shifted towards the desulfonated product by using a high concentration of water.[4] Kinetic studies have shown that the desulfonation of benzenesulfonic acid is a first-order reaction with respect to the sulfonic acid.[5]
Spectroscopic Data Summary
Spectroscopic data provides insights into the electronic and structural properties of molecules, which are directly related to their reactivity.
| Spectroscopic Data | This compound (and derivatives) | Benzenesulfonic Acid |
| ¹H NMR | Expected signals for the furan protons would be deshielded due to the electron-withdrawing sulfonic acid group.[3] | Signals for the aromatic protons are observed, and the spectrum can be influenced by the solvent.[8][9][10] |
| ¹³C NMR | The carbon atom attached to the sulfonic acid group (C2) and the other furan carbons would show characteristic shifts.[11] | Characteristic signals for the aromatic carbons are well-documented.[8] |
| IR Spectroscopy | Expected to show strong S=O stretching bands (~1350 cm⁻¹ and ~1170 cm⁻¹), a broad O-H stretch for the sulfonic acid, and characteristic furan ring vibrations.[3] | Shows characteristic absorptions for the sulfonate group and the benzene ring.[2][12] |
| UV-Vis Spectroscopy | Data for derivatives like 5-formyl-2-furansulfonic acid is available.[11] | Shows absorption maxima in the UV region, for example, at 219, 253, 259, 263, and 270 nm in ethanol.[2] |
Experimental Protocols
Sulfonation of Benzene to Benzenesulfonic Acid
Objective: To synthesize benzenesulfonic acid from benzene.
Materials:
-
Benzene
-
Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)
Procedure:
-
Method A (Concentrated Sulfuric Acid): Heat benzene under reflux with an excess of concentrated sulfuric acid for several hours. The reaction is reversible, and the use of excess sulfuric acid helps to drive the equilibrium towards the product.
-
Method B (Fuming Sulfuric Acid): Warm benzene under reflux at approximately 40°C with fuming sulfuric acid for about 20-30 minutes. This method is faster due to the higher concentration of the electrophile, sulfur trioxide (SO₃).[4]
Work-up:
-
After the reaction is complete, the mixture is cooled.
-
Benzenesulfonic acid can be isolated by pouring the reaction mixture into a cold, saturated solution of sodium chloride. The sodium salt of benzenesulfonic acid is less soluble and will precipitate.
-
The precipitate is then filtered and can be converted back to the free acid if desired.
Sulfonation of Furan to this compound
Objective: To synthesize this compound from furan.
Materials:
-
Furan
-
Sulfur trioxide (SO₃) or chlorosulfonic acid
-
Anhydrous 1,2-dichloroethane (B1671644) (solvent)
Procedure:
-
Preparation of the Pyridine-SO₃ complex: In a dry, inert atmosphere, carefully add sulfur trioxide to a cooled solution of pyridine in 1,2-dichloroethane. This forms the milder sulfonating agent, the pyridine-SO₃ complex.
-
Sulfonation: To the suspension of the pyridine-SO₃ complex, add furan dropwise while maintaining a controlled temperature.
-
Heat the reaction mixture to 80-100°C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
This compound often precipitates from the solution and can be isolated by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Conclusion
For researchers and drug development professionals, the choice between these two sulfonic acids will depend on the specific application. Benzenesulfonic acid offers greater stability and is a well-understood reagent. This compound, on the other hand, provides a heterocyclic scaffold that is prevalent in many biologically active molecules, but its handling and reactions require more careful control of conditions. Further quantitative studies directly comparing the kinetics of reactions involving both acids would be highly valuable to the scientific community.
References
- 1. 2-Furansulfonic acid | C4H4O4S | CID 3019096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. hmdb.ca [hmdb.ca]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Benzenesulfonic acid(98-11-3) IR Spectrum [chemicalbook.com]
A Comparative Guide to Sulfonating Agents for Furan
For Researchers, Scientists, and Drug Development Professionals
The sulfonation of furan (B31954) is a critical transformation for introducing the sulfonic acid functional group (–SO₃H), a key moiety in various pharmaceuticals and specialty chemicals. The high reactivity of the furan ring, however, makes it susceptible to polymerization and degradation under harsh acidic conditions. Consequently, the choice of sulfonating agent is paramount to achieving controlled and efficient synthesis. This guide provides an objective comparison of common sulfonating agents for furan, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific applications.
Executive Summary of Sulfonating Agents
The reactivity of furan necessitates the use of mild sulfonating agents to prevent undesirable side reactions. Strong acids like concentrated sulfuric acid or oleum (B3057394) typically lead to resinification and are generally unsuitable for the direct sulfonation of the parent furan ring.[1] Milder complexes of sulfur trioxide (SO₃) are the reagents of choice, offering a balance of reactivity and selectivity.
-
Sulfur Trioxide-Pyridine Complex (SO₃·py): This is the most widely used and effective reagent for the controlled sulfonation of furan.[2] It is a stable, easy-to-handle solid that acts as a mild electrophile. The reaction's outcome can be tuned to favor either monosulfonation at the C2 position or disulfonation at the C2 and C5 positions by adjusting the stoichiometry of the reagents.
-
Chlorosulfonic Acid (ClSO₃H): As a potent electrophilic agent, chlorosulfonic acid is effective for sulfonating deactivated or sterically hindered furan derivatives.[3][4] However, its high reactivity often leads to polymerization and decomposition when used with unsubstituted furan. Its application is therefore more suited to robust furan substrates that can withstand strongly acidic conditions.
-
Sulfur Trioxide-Dioxane Complex (SO₃·dioxane): This complex is another mild sulfonating agent. Literature suggests it can be used to produce 2,5-disubstituted furan derivatives, although detailed protocols and yield data for the reaction with unsubstituted furan are less commonly reported than for the pyridine (B92270) complex.[5]
Quantitative Data Comparison
The performance of different sulfonating agents is summarized in the table below. It is important to note that reaction conditions for unsubstituted furan with chlorosulfonic acid are not well-documented, likely due to the reagent's harshness causing ring polymerization. The data presented for chlorosulfonic acid is for a substituted furan, illustrating its utility for less reactive substrates.
| Sulfonating Agent | Substrate | Product(s) | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| SO₃·Pyridine Complex | Furan | Furan-2,5-disulfonic acid | Pyridine | 100 | ~75% | Favors disulfonation with excess reagent.[6] |
| SO₃·Pyridine Complex | Furan | Furan-2-sulfonic acid | Pyridine | 100 | ~20% | Mono-sulfonated product is also formed.[6] |
| Chlorosulfonic Acid | Ethyl 3-furoate | Ethyl 4-furoate-2-sulfonic acid | Methylene Chloride | -10 to RT | 64% | Effective for deactivated furan rings; hygroscopic product.[4][7] |
| SO₃·Dioxane Complex | Furan | Furan-2,5-disulfonic acid | Dioxane | Room Temp. | N/A | Reported to yield the 2,5-disubstituted product, but specific yield data is scarce.[5] |
Experimental Workflow and Logic
The selection of an appropriate sulfonating agent is a critical decision in the synthetic workflow. The following diagram illustrates the logical process for choosing a reagent based on the furan substrate's reactivity and the desired sulfonation outcome.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. HK1024472B - An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors - Google Patents [patents.google.com]
Validating the Structure of Furan-2-Sulfonic Acid: A Comparative Spectroscopic Guide
For researchers and professionals in drug development and chemical synthesis, unequivocal structural validation of key intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic data for the validation of furan-2-sulfonic acid, a versatile heterocyclic compound. By leveraging proton nuclear magnetic resonance (¹H NMR) spectroscopy as the primary tool, supported by other analytical techniques, a clear and confident structural assignment can be achieved.
¹H NMR Spectroscopy: A Primary Tool for Structural Elucidation
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For this compound, the substitution pattern and the strong electron-withdrawing nature of the sulfonic acid group lead to a characteristic spectrum.
Expected ¹H NMR Data for this compound:
The sulfonic acid group at the C2 position significantly deshields the adjacent protons (H3, H4, and H5) of the furan (B31954) ring, causing their signals to shift to a lower field compared to unsubstituted furan.[1] The expected chemical shifts are summarized in the table below and compared with related furan derivatives.
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~7.2-7.4 | ~6.6-6.8 | ~7.8-8.0 | >10 (broad s, -SO₃H) |
| Furan | 6.38 | 6.38 | 7.44 | - |
| 2-Furoic Acid | 7.35 | 6.57 | 7.66 | ~12.4 (broad s, -COOH) |
| Furan-2-sulfonyl chloride | ~7.4-7.6 | ~6.8-7.0 | ~7.9-8.1 | - |
Note: The chemical shift of the acidic proton of the sulfonic acid group is highly dependent on the solvent and concentration and may appear as a very broad singlet or not be observed at all.
Comparative Analysis with Alternative Structures
To definitively confirm the structure of this compound, it is crucial to compare its spectroscopic data with that of potential isomers or related compounds.
| Spectroscopic Technique | This compound (Expected) | Furan-3-Sulfonic Acid (Predicted Isomer) | 2-Furoic Acid (Alternative Carboxylic Acid) |
| ¹H NMR | Three distinct downfield signals for furan protons. | Three distinct signals, with H2 and H5 being the most downfield. | Three distinct downfield signals for furan protons and a very downfield carboxylic acid proton. |
| ¹³C NMR | Four signals for the furan ring carbons, with C2 being the most downfield. | Four signals for the furan ring carbons, with C3 being significantly downfield. | Four signals for the furan ring carbons and a downfield carbonyl carbon. |
| IR (cm⁻¹) | Strong S=O stretches (~1350 & ~1180), O-H stretch (broad, ~3000-2500). | Similar to this compound. | Strong C=O stretch (~1700), O-H stretch (broad, ~3300-2500). |
| Mass Spec. (m/z) | Molecular ion peak and characteristic fragmentation (loss of SO₃). | Same molecular ion peak as the 2-isomer, but potentially different fragmentation pattern. | Molecular ion peak and characteristic fragmentation (loss of COOH). |
Experimental Protocols
Accurate and reproducible data acquisition is critical for reliable structural validation. The following are detailed methodologies for the key experiments cited.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy Protocol:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder. Place the sample in the beam path and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization for sulfonic acids).
-
Ionization: Ionize the sample to generate charged molecules.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the separated ions to generate a mass spectrum.
Visualization of the Validation Workflow
The logical process for validating the structure of this compound can be visualized as a systematic workflow, integrating various spectroscopic techniques.
Caption: Workflow for the structural validation of this compound.
The following diagram illustrates the logical relationships in the ¹H NMR analysis, from the initial spectrum to the final structural assignment.
Caption: Logical flow of ¹H NMR data analysis for structural assignment.
References
A Comparative Guide to the Mass Spectrometry Analysis of Furan-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the characterization of furan-2-sulfonic acid, with a primary focus on its fragmentation behavior in mass spectrometry. Due to a lack of specific published experimental data for this compound, this document outlines a proposed fragmentation pathway based on established principles of aromatic sulfonic acid analysis. This is compared with alternative analytical techniques to provide a comprehensive overview for researchers.
Introduction to this compound Analysis
This compound is a heterocyclic aromatic sulfonic acid. The analysis of sulfonic acids by mass spectrometry can be challenging due to their low volatility and high polarity.[1] Electrospray ionization (ESI) mass spectrometry is the preferred method for such compounds, typically operating in negative ion mode to facilitate the formation of the deprotonated molecule [M-H]⁻.[2][3] Understanding the fragmentation pattern is crucial for structural confirmation and quantitative analysis in complex matrices.
Proposed ESI-MS/MS Fragmentation Pathway
In negative ion mode ESI, this compound (molecular weight: 148.14 g/mol ) is expected to form a deprotonated precursor ion [M-H]⁻ at an m/z of 147.0. Upon collision-induced dissociation (CID), the most characteristic fragmentation pathway for aromatic sulfonic acids is the neutral loss of sulfur trioxide (SO₃, 80 Da).[3] This cleavage of the C-S bond results in the formation of a stable furanide anion.
Caption: Proposed fragmentation of furan-2-sulfonate in negative mode ESI-MS/MS.
Quantitative Data Summary
The following table summarizes the proposed key ions for the tandem mass spectrometry analysis of this compound.
| Ion Description | Proposed Formula | Calculated m/z | Notes |
| Precursor Ion [M-H]⁻ | [C₄H₃O₄S]⁻ | 147.0 | Deprotonated parent molecule formed via ESI. |
| Product Ion | [C₄H₃O]⁻ | 67.0 | Resulting from the characteristic neutral loss of SO₃. |
| Neutral Loss | SO₃ | 80.0 | A hallmark fragmentation for aromatic sulfonic acids.[3] |
Comparison of Analytical Techniques
While LC-MS/MS is highly effective for sensitive and specific detection, other methods can be employed for the analysis of furan (B31954) derivatives and organic acids.
| Technique | Principle | Advantages | Disadvantages |
| LC-ESI-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and specificity; provides structural information from fragmentation; suitable for complex matrices. | Higher equipment cost; requires expertise for method development. |
| HPLC-UV | Chromatographic separation followed by detection using UV-Vis absorbance. | Simple, robust, and widely available; lower cost.[4][5] | Lower sensitivity and specificity than MS; co-eluting impurities can interfere; provides no structural confirmation. |
| Derivatization-GC/MS | Chemical modification (e.g., methylation) to increase volatility for Gas Chromatography-Mass Spectrometry.[1][6] | High chromatographic efficiency; provides structural information. | Requires additional sample preparation steps (derivatization) which can be time-consuming and introduce variability.[1] Not suitable for non-volatile salts without derivatization. |
Experimental Protocols
A. Protocol: Direct Analysis by LC-ESI-MS/MS
This protocol is a representative method for the analysis of aromatic sulfonic acids.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a water/methanol (90:10 v/v) solution to create a 100 µg/mL stock. Prepare serial dilutions to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Negative Ion ESI):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: -3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Nebulizer Gas (N₂): 35 psi.
-
MS/MS Experiment: Set up a Selected Reaction Monitoring (SRM) experiment to monitor the transition from the precursor ion (m/z 147.0) to the product ion (m/z 67.0). Optimize collision energy (typically 15-30 eV) to maximize the product ion signal.
-
B. Protocol: Alternative Analysis by HPLC-UV
This method is suitable for quantifying furanic compounds when mass spectrometry is not available.[4]
-
Sample Preparation: Prepare standards and samples in the mobile phase.
-
Chromatography:
Workflow Visualization
The logical workflow for developing an LC-MS/MS method for this compound is outlined below.
Caption: A typical workflow for LC-MS/MS method development and analysis.
Conclusion
While direct experimental evidence for the fragmentation of this compound is sparse in the literature, a reliable analytical approach can be established based on the well-understood behavior of related aromatic sulfonic acids. The proposed method, centered on LC-ESI-MS/MS in negative ion mode, offers the highest degree of sensitivity and specificity. The characteristic fragmentation involving the neutral loss of SO₃ provides a robust basis for both qualitative identification and quantitative analysis. For routine analysis where high sensitivity is not required, HPLC-UV presents a simpler, cost-effective alternative, though it lacks the structural confirmation provided by mass spectrometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. uab.edu [uab.edu]
- 4. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications | MDPI [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Furan-2-Sulfonic Acid and Furan-3-Sulfonic Acid for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, properties, and reactivity of furan-2-sulfonic acid and furan-3-sulfonic acid, providing essential data for their application in chemical synthesis and drug discovery.
Furan (B31954) sulfonic acids, key heterocyclic organic compounds, are gaining attention in medicinal chemistry and materials science. Their unique electronic properties and reactivity make them valuable building blocks for the synthesis of novel therapeutic agents and functional polymers. This guide provides a comparative overview of two primary isomers, this compound and furan-3-sulfonic acid, to assist researchers and drug development professionals in selecting the appropriate isomer for their specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and furan-3-sulfonic acid is presented below. While experimental data for furan-3-sulfonic acid is limited, computed values provide a reasonable estimation for comparison.
| Property | This compound | Furan-3-Sulfonic Acid |
| Molecular Formula | C₄H₄O₄S | C₄H₄O₄S |
| Molecular Weight | 148.14 g/mol [1][2] | 148.14 g/mol [3] |
| IUPAC Name | This compound[2] | furan-3-sulfonic acid[3] |
| CAS Number | 82971-11-7[2] | 775226-54-5[3] |
| pKa (estimated) | ~1.2[1] | No data available |
| Topological Polar Surface Area | 75.9 Ų[2] | 75.9 Ų[3] |
| XLogP3 | 0.1[2] | -0.3[3] |
Synthesis and Reactivity: A Tale of Two Positions
The regioselectivity of electrophilic substitution on the furan ring is a critical factor differentiating the synthesis and reactivity of these two isomers.
Synthesis
This compound is readily synthesized by the direct sulfonation of furan. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, with the 2-position being the most reactive site. This is due to the greater stabilization of the carbocation intermediate formed during electrophilic attack at the C2 position.[1] A common method involves the use of a sulfur trioxide-pyridine complex in a suitable solvent.[4]
Furan-3-sulfonic acid , on the other hand, is not accessible through direct sulfonation of furan due to the strong preference for substitution at the 2- and 5-positions. Its synthesis is more challenging and typically involves a multi-step process starting from a 3-substituted furan precursor. A plausible route is the electrophilic sulfonation of an alkyl 3-furoate (B1236865), followed by hydrolysis of the ester and subsequent conversion to the sulfonic acid.[5] This indirect approach is necessary to direct the sulfonation to the 3-position.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Sulfonation of Furan
Objective: To synthesize this compound by the direct electrophilic sulfonation of furan.
Materials:
-
Furan
-
Sulfur trioxide-pyridine complex
-
1,2-Dichloroethane (anhydrous)
-
Barium carbonate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the sulfur trioxide-pyridine complex in anhydrous 1,2-dichloroethane.
-
Slowly add furan to the solution while stirring.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, the reaction mixture is poured into water and the organic solvent is removed by steam distillation.
-
The aqueous solution is then treated with barium carbonate to precipitate the sulfonic acid as its barium salt.
-
The barium furan-2-sulfonate is collected by filtration and can be purified by recrystallization from water.
-
The free this compound can be obtained by treating the barium salt with a stoichiometric amount of sulfuric acid, followed by filtration of the barium sulfate (B86663) precipitate.
Protocol 2: Proposed Synthesis of Furan-3-Sulfonic Acid via Sulfonation of Alkyl 3-Furoate
Objective: To synthesize furan-3-sulfonic acid from an alkyl 3-furoate precursor.
Materials:
-
Alkyl 3-furoate (e.g., methyl 3-furoate)
-
Chlorosulfonic acid or oleum
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Cool the alkyl 3-furoate in an appropriate solvent to 0°C.
-
Slowly add the sulfonating agent (e.g., chlorosulfonic acid) to the solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Carefully quench the reaction by pouring it onto ice.
-
The sulfonated ester can be extracted with a suitable organic solvent.
-
The ester is then hydrolyzed to the carboxylic acid and sulfonic acid by heating with an aqueous solution of sodium hydroxide.
-
Acidification of the reaction mixture with hydrochloric acid will precipitate the furan-3-sulfonic acid, which can be collected by filtration and purified by recrystallization.
Comparative Reactivity
The position of the sulfonic acid group significantly influences the reactivity of the furan ring towards further electrophilic substitution.
-
This compound : The sulfonic acid group at the 2-position is a strong electron-withdrawing group, which deactivates the furan ring towards further electrophilic attack.[1] This deactivation makes subsequent substitutions more difficult compared to unsubstituted furan.
-
Furan-3-sulfonic acid : With the electron-withdrawing group at the 3-position, the deactivating effect on the ring is also pronounced. However, the directing influence of the sulfonic acid group and the inherent reactivity of the furan ring would likely favor subsequent electrophilic substitution at the 2- or 5-position.
Biological Activity
While specific biological activity data for this compound and furan-3-sulfonic acid are not extensively reported, studies on their corresponding sulfonamide derivatives provide valuable insights. Furan-containing compounds, in general, exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7]
Furan-3-sulfonamide has been investigated as a potential anticancer agent. It has been shown to be a potent antiproliferative compound that binds to the b-raf protein, inhibiting its function and leading to cancer cell death.[8] This suggests that furan-3-sulfonic acid could serve as a valuable precursor for the synthesis of novel anticancer drugs.
The biological activities of furan derivatives are often attributed to the ability of the furan ring to act as a bioisostere for other aromatic systems, such as benzene (B151609) or thiophene, while offering different electronic and solubility properties.[9]
Visualizing the Chemistry
To better understand the concepts discussed, the following diagrams illustrate key synthetic pathways and electronic effects.
Caption: Synthetic routes to this compound and furan-3-sulfonic acid.
Caption: Resonance stabilization of intermediates in electrophilic substitution of furan.
Conclusion
This compound and furan-3-sulfonic acid, while isomeric, exhibit significant differences in their synthesis, reactivity, and potential applications. The readily available this compound is a versatile building block, though its reactivity is tempered by the deactivating sulfonic acid group. Furan-3-sulfonic acid, being more challenging to synthesize, offers a different substitution pattern that, as suggested by its sulfonamide derivative, may hold unique potential in drug discovery, particularly in the development of anticancer agents. A thorough understanding of these differences is crucial for researchers to effectively utilize these compounds in their synthetic and medicinal chemistry endeavors.
References
- 1. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 2. 2-Furansulfonic acid | C4H4O4S | CID 3019096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furan-3-sulfonic acid | C4H4O4S | CID 19603888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. HK1024472B - An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors - Google Patents [patents.google.com]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijabbr.com [ijabbr.com]
- 8. Furan-3-sulfonamide | 318462-82-7 | TMA46282 | Biosynth [biosynth.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Furan-2-Sulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan (B31954) ring is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. This guide provides a comparative overview of the biological activities of furan-2-sulfonic acid derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. The information is supported by experimental data, detailed protocols, and visualizations of key signaling pathways and experimental workflows.
Antimicrobial Activity
Furan-2-sulfonamide (B1601764) derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The sulfonamide moiety is crucial for the antibacterial activity of these compounds, which often act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria.
Comparative Antimicrobial Activity of Furan Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various furan derivatives against selected microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Carbamothioyl-furan-2-carboxamide 4f | S. aureus | 270 | [1] |
| E. coli | 300 | [1] | |
| P. aeruginosa | 230-295 | [1] | |
| Carbamothioyl-furan-2-carboxamide 4a, 4b, 4c | S. aureus | 240-280 | [1] |
| E. coli | 240-280 | [1] | |
| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | C. albicans | 64 | [2] |
| S. aureus | 128 (most compounds) | [2] | |
| E. coli | Suppressed growth | [2] | |
| Sulfonyl Derivative of 2(5H)-Furanone (F105) | S. aureus (MSSA) | 10 mg/L (25 µM) | [3] |
| S. aureus (MRSA) | 20 mg/L (50 µM) | [3] | |
| l-Borneol Possessing 2(5H)-Furanone Derivative F131 | S. aureus | 8-16 | [4] |
| C. albicans | 32-128 | [4] |
Anticancer Activity
Several furan derivatives, including those with sulfonamide moieties, have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.
Comparative Anticancer Activity of Furan Derivatives
The table below presents the half-maximal inhibitory concentration (IC50) values of selected furan derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | [5] |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | [5] |
| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [6] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [6] |
| Sulfonamide derivative 2406 | HT-29 (Colon) | 3.6 | [7] |
| Furo[2,3-d]pyrimidine (B11772683) derivative 10b | HS 578T (Breast) | 1.51 (GI50) | [8] |
| Sulfonamide methoxypyridine derivative 22c | HCT-116 (Colon) | 0.02 | [9] |
| MCF-7 (Breast) | 0.13 | [9] |
Carbonic Anhydrase Inhibition
Aromatic and heterocyclic sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Furan-2-sulfonamides have been investigated as potent inhibitors of several CA isoforms, with potential applications in the treatment of glaucoma, epilepsy, and certain types of cancer.
Comparative Inhibitory Activity of Furan-2-Sulfonamides against Carbonic Anhydrases
The following table summarizes the inhibitory activity (IC50 and Ki values) of furan-2-sulfonamide derivatives against human carbonic anhydrase (hCA) isoforms.
| Compound/Derivative | hCA Isoform | IC50 (µM) | Ki (nM) | Reference |
| Furan-based sulfonamides | hCA II / IV | - | low nanomolar | [10] |
Experimental Protocols
Synthesis of Furan-2-Sulfonamide Derivatives
A general method for the synthesis of furan-2-sulfonamide derivatives involves a two-step process:
-
Synthesis of Furan-2-sulfonyl chloride: this compound can be converted to its corresponding sulfonyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent.[11] A more modern approach involves the use of Pyry-BF4 as an activating agent to convert primary sulfonamides to sulfonyl chlorides under mild conditions.[12]
-
Reaction with Amines: The resulting furan-2-sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., pyridine, triethylamine) to yield the desired furan-2-sulfonamide derivative.[13] Microwave-assisted synthesis under solvent-free conditions has also been reported as an efficient and environmentally friendly method.[14]
Synthesis Workflow Diagram
References
- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 4. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 14. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized Furan-2-Sulfonic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized furan-2-sulfonic acid. Recognizing the critical need for accurate purity determination in research and pharmaceutical development, this document outlines detailed experimental protocols, presents comparative data, and explores alternative analytical techniques.
This compound, a highly polar organic compound, presents unique challenges for traditional reversed-phase HPLC due to its limited retention on nonpolar stationary phases. This guide focuses on suitable HPLC methodologies, including reversed-phase with ion-pairing agents and Hydrophilic Interaction Liquid Chromatography (HILIC), and provides a comparative overview with alternative methods such as Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical method for purity assessment is contingent on several factors, including the physicochemical properties of the analyte and potential impurities, required sensitivity, and available instrumentation. The following table summarizes the performance of HPLC and its alternatives for the analysis of this compound.
| Parameter | Reversed-Phase HPLC with Ion-Pairing | Hydrophilic Interaction Liquid Chromatography (HILIC) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Partitioning of a neutral ion-pair complex between a nonpolar stationary phase and a polar mobile phase. | Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase. | Separation of ions based on their electrophoretic mobility in an electric field. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. |
| Typical Retention Time | 5 - 15 minutes | 3 - 10 minutes | 2 - 8 minutes | Not applicable |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.1 - 1 µg/mL | 0.1 - 5 µg/mL | ~0.1% (relative to major component) |
| Reproducibility (RSD%) | < 2% | < 3% | < 5% | < 1% |
| Strengths | Good resolution for a range of polar and nonpolar impurities; widely available instrumentation. | Excellent retention and separation of very polar compounds; MS-compatible mobile phases. | High separation efficiency; low sample and solvent consumption. | Primary analytical method providing absolute purity without a specific reference standard for the analyte; non-destructive. |
| Limitations | Ion-pairing agents can be corrosive and may require dedicated columns; not ideal for MS detection. | Longer column equilibration times; can be sensitive to mobile phase composition. | Lower concentration sensitivity compared to HPLC-UV; reproducibility can be challenging. | Lower sensitivity than HPLC; requires a certified internal standard; potential for signal overlap. |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below.
Reversed-Phase HPLC with Ion-Pairing
This method is suitable for the quantification of this compound and the detection of less polar, process-related impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrabutylammonium hydroxide (B78521) (TBAH) or similar ion-pairing agent
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 20 mM TBAH in water, pH adjusted to 3.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase A to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method: Quantitative ¹H NMR (qNMR)
qNMR provides a direct measurement of the absolute purity of this compound against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents and Materials:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Certified internal standard (e.g., maleic acid)
-
This compound sample
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
Data Analysis: Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Experimental workflow for purity assessment.
Caption: Relationship between analytical techniques.
A Comparative Guide to the Catalytic Activity of Sulfonic Acids in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic activity of three commonly used sulfonic acids: p-toluenesulfonic acid (PTSA), methanesulfonic acid (MSA), and camphorsulfonic acid (CSA). The information presented is based on experimental data from scientific literature, focusing on their application in esterification reactions, a fundamental transformation in organic synthesis and drug development.
Executive Summary
Sulfonic acids are a class of strong organic acids widely employed as catalysts in various chemical reactions. Their efficacy in promoting reactions such as esterification is well-documented. This guide focuses on a comparative analysis of PTSA, MSA, and CSA, highlighting their respective catalytic performance under similar reaction conditions. While all three are effective catalysts, their activity can vary based on the specific substrates and reaction parameters. The data presented herein is intended to assist researchers in selecting the most appropriate sulfonic acid catalyst for their specific synthetic needs.
Comparison of Catalytic Performance
The catalytic activity of PTSA, MSA, and other sulfonic acids has been evaluated in the esterification of various carboxylic acids. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Catalytic Activity in the Esterification of n-Butanol with Acetic Acid
| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Conc. (% v/v) | Temperature (°C) | Conversion (%) |
| p-Toluenesulfonic Acid (PTSA) | 1:1 | 3 | 80 | 68.5[1] |
| Sulfuric Acid | 1:1 | 3 | 80 | 73.0[1] |
| Nitric Acid | 1:1 | 3 | 80 | 66.2[1] |
Table 2: Comparison of Catalytic Activity in the Esterification of Palmitic Acid with Methanol (B129727)
| Catalyst | Molar Ratio (MeOH:PA) | Catalyst Amount | Temperature (°C) | Time (h) | Conversion (%) |
| PTSA/UiO-66 | 8:1 | 25 g/mol | 100 | 4 | 97.1 |
| MSA/UiO-66 | - | - | - | - | Data not available for direct comparison |
Note: While a direct comparison for MSA under identical conditions was not available in the searched literature, both PTSA and MSA supported on UiO-66 were found to have high catalytic activity in the esterification of fatty acids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for conducting comparative studies of sulfonic acid catalysts in esterification reactions.
General Procedure for Comparing Sulfonic Acid Catalysts in the Esterification of Palmitic Acid with Methanol
This protocol is a generalized procedure based on common laboratory practices for catalyst screening.
Materials:
-
Palmitic acid
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (PTSA)
-
Methanesulfonic acid (MSA)
-
Camphorsulfonic acid (CSA)
-
Internal standard (e.g., dodecane)
-
Solvent for workup and analysis (e.g., diethyl ether, hexane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks equipped with reflux condensers and magnetic stir bars
-
Heating mantles or oil baths with temperature controllers
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In separate round-bottom flasks, place palmitic acid (1.0 g, 3.9 mmol) and a magnetic stir bar.
-
Catalyst Addition: To each flask, add a specific molar percentage of the sulfonic acid catalyst (e.g., 5 mol%).
-
Solvent Addition: Add anhydrous methanol (e.g., 20 mL) to each flask.
-
Reaction: Heat the reaction mixtures to a specific temperature (e.g., 65°C) under reflux with vigorous stirring for a set period (e.g., 4 hours).
-
Workup:
-
Cool the reaction mixtures to room temperature.
-
Add an internal standard (e.g., dodecane) for quantitative analysis.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product by GC or HPLC to determine the conversion of palmitic acid and the yield of methyl palmitate.
Reaction Mechanisms and Visualizations
The catalytic action of sulfonic acids in esterification reactions proceeds through a well-established acid catalysis mechanism.
General Mechanism of Acid-Catalyzed Esterification
The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl group towards nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes dehydration to yield the ester and regenerate the catalyst.
Caption: General mechanism of acid-catalyzed esterification.
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for comparing the catalytic activity of different sulfonic acids.
Caption: Experimental workflow for catalyst comparison.
Conclusion
p-Toluenesulfonic acid and methanesulfonic acid are highly effective catalysts for esterification reactions. The choice between them may depend on factors such as substrate compatibility, reaction conditions, and cost. While comprehensive, directly comparative data for camphorsulfonic acid in simple esterification is less readily available in the surveyed literature, it remains a valuable catalyst, particularly in asymmetric synthesis due to its chiral nature. The provided experimental protocol offers a framework for researchers to conduct their own comparative studies to determine the optimal catalyst for their specific applications. The general mechanism of acid-catalyzed esterification provides a fundamental understanding of the role these sulfonic acids play in promoting this important transformation.
References
spectroscopic comparison of furan-2-sulfonic acid and its precursors
A Spectroscopic Comparison of Furan-2-sulfonic Acid and Its Precursors: Furan (B31954) and 2-Furoic Acid
This guide provides a detailed spectroscopic comparison of this compound with its common precursors, furan and 2-furoic acid. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and characterizing these compounds using standard spectroscopic techniques. The following sections present quantitative data in tabular format, detailed experimental protocols, and visualizations of the synthetic and analytical workflows.
Spectroscopic Data Comparison
The introduction of a sulfonic acid group or a carboxylic acid group to the furan ring significantly alters its electronic environment, leading to distinct shifts in spectroscopic signals. The following tables summarize the key spectroscopic data for furan, 2-furoic acid, and the expected data for this compound based on the influence of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of these compounds. The electron-withdrawing nature of the carboxylic and sulfonic acid groups causes a downfield shift of the furan ring proton and carbon signals compared to unsubstituted furan.
Table 1: ¹H NMR Data (in ppm)
| Compound | H3 | H4 | H5 | Other | Solvent |
| Furan | ~6.3 (t)[1] | ~6.3 (t)[1] | ~7.4 (t)[1] | - | CDCl₃[2] |
| 2-Furoic Acid | ~7.22 (dd)[3][4] | ~6.64 (dd)[3][4] | ~7.90 (dd)[3][4] | ~12.36 (s, -COOH)[3] | DMSO-d₆[3][4] |
| This compound | Downfield shift | Downfield shift | Downfield shift | Broad singlet (-SO₃H) | D₂O or DMSO-d₆ |
Table 2: ¹³C NMR Data (in ppm)
| Compound | C2 | C3 | C4 | C5 | Other | Solvent |
| Furan | ~142.8[5] | ~109.6[5] | ~109.6[5] | ~142.8[5] | - | CDCl₃ |
| 2-Furoic Acid | ~145.38[3] | ~118.16[3] | ~112.52[3] | ~147.44[3] | ~159.81 (C=O)[3] | DMSO-d₆[3] |
| This compound | Significant downfield shift | Downfield shift | Downfield shift | Downfield shift | - | D₂O or DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in each molecule. The spectra are dominated by the characteristic vibrations of the furan ring, the carboxylic acid group, and the sulfonic acid group.
Table 3: Key IR Absorptions (in cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | S=O Stretch | Furan Ring Vibrations |
| Furan | - | - | - | ~3130 (C-H), ~1500, ~1450 (C=C), ~1180 (C-O-C)[1] |
| 2-Furoic Acid | ~2500-3300 (broad)[3] | ~1680-1700[3] | - | Present |
| This compound | Broad | - | ~1350 and ~1050 | Present |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) | Key Fragments |
| Furan | C₄H₄O | 68.07 | 68[6] | 39[6] |
| 2-Furoic Acid | C₅H₄O₃ | 112.08 | 112[7][8] | 95, 67, 39 |
| This compound | C₄H₄O₄S | 148.14[9] | 148 | Loss of SO₃ (m/z 68) |
UV-Visible Spectroscopy
Unsubstituted furan has a primary absorption band in the low UV region.[5] The introduction of substituents can alter the absorption spectrum.
Table 5: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Notes |
| Furan | ~200-210[10] | In the gas phase.[10] |
| 2-Furoic Acid | Low absorption | Crystals are highly transparent in the 200-2000 nm range.[11] |
| This compound | Expected to be similar to furan | The sulfonic acid group is not a strong chromophore. |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[3] The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used for analysis.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like furan, a thin film can be prepared between two KBr or NaCl plates.[1] Solid samples like 2-furoic acid can be analyzed as a KBr pellet, where 1-2 mg of the sample is ground with ~100 mg of dry KBr and pressed into a transparent disk.[3]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.[3]
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples can be introduced directly into the ion source or via gas chromatography (GC-MS).[12] Electron ionization (EI) at 70 eV is a common method for generating ions and fragments.[3]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, water).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A blank spectrum of the solvent is recorded first. The sample's absorption spectrum is then measured, typically from 200 to 800 nm. The wavelength of maximum absorbance (λmax) is then identified.[10]
Visualizations
Synthesis of this compound
This compound is commonly synthesized via the electrophilic sulfonation of furan. Due to the acid-sensitive nature of the furan ring, a mild sulfonating agent such as a sulfur trioxide-pyridine complex is used.[9][13][14]
Caption: Synthetic pathway for this compound.
Comparative Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of a compound and its precursors.
Caption: Workflow for comparative spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mzCloud – 2 Furoic acid [mzcloud.org]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | 82971-11-7 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
Safety Operating Guide
Proper Disposal of Furan-2-Sulfonic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of furan-2-sulfonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a strong acid and should be handled with care.[1] Prior to any handling or disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Do not dispose of this compound down the drain. The following step-by-step guide outlines the recommended disposal procedure.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[2]
-
Liquid Waste: Collect unused or waste solutions of this compound in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Solid Waste: Collect any contaminated solid materials, such as pipette tips, absorbent pads, and weighing paper, in a separate, leak-proof container clearly labeled for this compound waste.[2]
2. Waste Container Management:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Neutralization of Small Spills:
-
In the event of a small spill, ensure the area is well-ventilated.
-
Cover the spill with an inert, non-combustible absorbent material like vermiculite (B1170534) or sand.[2]
-
Carefully collect the contaminated absorbent material into a designated hazardous waste container.[2]
-
The spill area can then be neutralized with a weak base, such as a sodium bicarbonate solution.
-
Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.[2]
4. Neutralization of Bulk Waste (for treatment prior to disposal):
-
Neutralization of sulfonic acids should be performed by trained personnel in a controlled environment.
-
A common method for neutralizing sulfonic acids is the gradual addition of a caustic soda (sodium hydroxide) solution.[3] The reaction can be exothermic, so it is important to proceed slowly and with cooling if necessary.
-
The pH of the solution should be monitored throughout the process and adjusted to a neutral range (typically between 6 and 8) before final disposal.
| Parameter | Value/Procedure |
| Neutralizing Agent | Caustic Soda (Sodium Hydroxide) Solution |
| Ratio (Acid to Soda) | For every 1 volume of sulfonic acid, use approximately 1/7th of that volume in grams of caustic soda. For example, 1 liter of acid requires about 143 grams of caustic soda.[3] |
| Procedure | 1. Dissolve the caustic soda in hot water. 2. Dilute the sulfonic acid with hot water. 3. Slowly pour the caustic soda solution into the sulfonic acid solution with constant stirring.[3] |
| Final pH | Adjust to a neutral pH range (6-8). |
5. Final Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific waste codes. As a corrosive waste, this compound would likely be classified under the EPA waste code D002 for corrosivity.[4][5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Furan-2-Sulfonic Acid
This guide provides critical safety, handling, and disposal protocols for furan-2-sulfonic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound and its derivatives are hazardous compounds that require careful handling. Based on data from similar furan-containing molecules and sulfonic acids, this compound should be treated as a substance that can cause severe skin and eye damage, and respiratory irritation.[1][2][3][4] Furan (B31954) derivatives may also be flammable and can potentially form explosive peroxides upon storage.[5][6]
Key Hazards:
-
Causes severe skin burns and eye damage.[3]
-
Harmful if swallowed or inhaled.[3]
-
Reacts with water to liberate toxic gas.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent personal exposure. All personnel must be trained in the proper use and removal of their PPE. The following table summarizes the required equipment based on standard laboratory safety protocols.[1][7]
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye / Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to NIOSH (US) or EN 166 (EU) standards to protect against splashes.[1] A face shield is recommended when there is a significant risk of splashing.[6][8] |
| Skin / Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) and a fully buttoned, flame-retardant lab coat.[1][6][9] | Handle with gloves at all times. Impervious clothing should be worn to prevent skin contact.[1] Check the glove manufacturer's resistance guide for suitability against strong acids. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator with acid gas cartridges. | Required when handling large quantities or if ventilation is inadequate.[1][8][9] All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] |
| Footwear | Closed-toe shoes made of a chemical-resistant material. | Shoes must cover the entire foot to protect against spills.[6] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling requires a controlled environment and methodical procedures. Always work within a certified chemical fume hood to ensure adequate ventilation.[1][6][7]
Preparation & Handling:
-
Designate Area: Before starting, designate a specific area within a chemical fume hood for handling this compound.[1]
-
Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[1][10]
-
Don PPE: Put on all required PPE as specified in the table above.
-
Handling:
-
Use the smallest possible quantities for the experiment.[7]
-
Avoid actions that could generate aerosols.
-
Keep the container tightly closed when not in use.[7]
-
Be aware of incompatible materials, such as strong oxidizing agents and bases.[1][2]
-
Ground all equipment to prevent static discharge, as furan derivatives can be flammable.[6][11]
-
Storage:
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6][7]
-
Store away from incompatible substances.[1]
-
The storage area should be a designated corrosives area.[3]
Emergency and Disposal Plans
Proper containment, emergency response, and disposal are crucial to prevent environmental contamination and further exposure.
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][3][12] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and have them drink a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
-
Evacuate & Ventilate: Alert others in the area and ensure the space is well-ventilated. Evacuate non-essential personnel.[1]
-
Don PPE: Wear all required PPE, including respiratory protection.[1]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled, and closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly once the material has been collected.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[1][6]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be considered contaminated and disposed of as hazardous waste.[1]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Waste generators are responsible for correctly classifying and managing their waste.[1]
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. apifishcare.co.uk [apifishcare.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. publicportal.fmi.com [publicportal.fmi.com]
- 9. leelinework.com [leelinework.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
